Technical Documentation Center

4-(Methylamino)hept-3-en-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Methylamino)hept-3-en-2-one

Core Science & Biosynthesis

Foundational

Technical Guide: Tautomeric Equilibrium and Structural Analysis of 4-(Methylamino)hept-3-en-2-one

Executive Summary This technical guide provides a comprehensive structural and physicochemical analysis of 4-(Methylamino)hept-3-en-2-one , a -enaminone intermediate critical in the synthesis of heterocyclic pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive structural and physicochemical analysis of 4-(Methylamino)hept-3-en-2-one , a


-enaminone intermediate critical in the synthesis of heterocyclic pharmaceuticals and coordination complexes.

Unlike simple ketones, this molecule exists in a complex dynamic equilibrium governed by Resonance-Assisted Hydrogen Bonding (RAHB) . This guide details the thermodynamic preference for the Z-keto-enamine tautomer, outlines the regioselective synthesis from heptane-2,4-dione, and provides spectroscopic fingerprints for validation. It is designed for medicinal chemists and process engineers optimizing the stability and reactivity of enaminone precursors.

Chemical Identity & Synthesis[1][2][3][4]

Structural Definition
  • IUPAC Name: 4-(Methylamino)hept-3-en-2-one

  • Molecular Formula:

    
    
    
  • Molecular Weight: 141.21 g/mol

  • Core Moiety:

    
    -Enaminone (
    
    
    
    )
Synthesis & Regiochemistry

The primary synthetic route involves the condensation of heptane-2,4-dione with methylamine . A critical challenge in this synthesis is regioselectivity . The dione is asymmetric, possessing a methyl group at C1 and a propyl group at C7.

  • Pathway A (Kinetic): Nucleophilic attack at the less hindered C2 carbonyl yields the isomer 2-(methylamino)hept-2-en-4-one.

  • Pathway B (Thermodynamic): Attack at the C4 carbonyl yields the target 4-(methylamino)hept-3-en-2-one.

To favor the target 4-isomer, the reaction is typically conducted under thermodynamic control (reflux in toluene/benzene with azeotropic water removal), allowing the equilibration to the more stable conjugated system where the steric bulk of the propyl group is accommodated distal to the N-Me group interaction.

Experimental Protocol: Condensation
  • Reagents: Heptane-2,4-dione (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), Toluene (Solvent).

  • Procedure: Charge a Dean-Stark apparatus with heptane-2,4-dione and toluene. Add methylamine solution dropwise. Reflux for 6–12 hours.

  • Workup: Cool to RT. Wash with brine. Dry over

    
    .
    
  • Purification: Vacuum distillation or Flash Chromatography (SiO2, Hexane/EtOAc 8:2). The 4-isomer typically elutes second due to higher polarity induced by the specific H-bond network.

Tautomeric Landscape (The Core)

The reactivity and stability of 4-(Methylamino)hept-3-en-2-one are defined by its tautomeric equilibrium. While three primary forms exist theoretically, the (Z)-Keto-enamine is overwhelmingly dominant (>95% in non-polar solvents) due to the RAHB effect.

The Tautomers
  • Keto-enamine (Z-form): Stabilized by an intramolecular hydrogen bond (IMHB) between the N-H and C=O oxygen. This forms a pseudo-six-membered ring.

  • Keto-enamine (E-form): Destabilized by steric repulsion and lack of IMHB; occurs only in highly polar protic solvents that disrupt the internal H-bond.

  • Keto-imine: The "Schiff base" form. Rare in secondary enaminones but can be a transient intermediate during hydrolysis.

  • Enol-imine: Aromatic-like but energetically unfavorable due to the loss of the strong C=O bond.

Visualization of Equilibrium

The following diagram illustrates the energetic landscape and connectivity of the tautomers.

Tautomerism Z_Keto (Z)-Keto-enamine (Dominant / RAHB Stabilized) E_Keto (E)-Keto-enamine (Polar Solvent Stabilized) Z_Keto->E_Keto Isomerization (Slow) Keto_Imine Keto-imine (Transient) Z_Keto->Keto_Imine 1,3-H Shift (Fast) Enol_Imine Enol-imine (High Energy) Keto_Imine->Enol_Imine Tautomerism

Figure 1: Tautomeric equilibrium network. The Green node represents the thermodynamically preferred state in standard conditions.

Structural Characterization

Validating the structure requires confirming the Z-geometry and the presence of the enaminone system.

NMR Spectroscopy ( )

The


 NMR spectrum is diagnostic. The "deshielded" N-H proton is the hallmark of the RAHB system.
PositionSignal (ppm)MultiplicityInterpretation
N-H 10.8 – 11.2 Broad SingletStrong Intramolecular H-bond (RAHB).
H-3 (Vinyl) 5.50 – 5.60 SingletOlefinic proton of the enaminone.
N-CH3 2.90 – 3.05 Doublet (

Hz)
Coupled to N-H. Collapses to singlet on

shake.
H-5 (CH2) 2.20 – 2.30 TripletMethylene adjacent to the enamine C4.
H-1 (CH3) 2.00 – 2.10 SingletMethyl ketone group (Acetyl).
X-Ray Crystallography & Geometry

In the solid state, 4-(Methylamino)hept-3-en-2-one crystallizes in a planar conformation to maximize


-electron delocalization.
  • Bond Length Averaging: The

    
     (formal single) and 
    
    
    
    (formal double) bonds show lengths intermediate between single and double bonds (approx. 1.42 Å and 1.38 Å respectively), indicating significant resonance contribution from the zwitterionic form (
    
    
    ).
  • N...O Distance: Typically 2.55 – 2.65 Å, confirming a strong hydrogen bond.

IR Spectroscopy
  • 
    :  Weak/Broad band at 
    
    
    
    (often obscured).
  • 
    :  Shifted to lower frequency (1600 – 1620 
    
    
    
    ) compared to normal ketones (1715
    
    
    ) due to H-bonding and conjugation.
  • 
    :  Strong band at 1510 – 1580 
    
    
    
    .

Applications in Drug Discovery

This molecule serves as a "1,3-dielectrophile equivalent" (after activation) or a "1,3-dinucleophile" depending on the reaction partner.

Heterocycle Synthesis Workflow

The following diagram depicts the divergent synthesis pathways starting from 4-(Methylamino)hept-3-en-2-one.

Applications Core 4-(Methylamino)hept-3-en-2-one Pyrazole Pyrazoles (Anti-inflammatory scaffold) Core->Pyrazole Cyclocondensation Pyrimidine Pyrimidines (Kinase Inhibitors) Core->Pyrimidine Base Catalysis Isoxazole Isoxazoles (Antibiotics) Core->Isoxazole Regioselective Cyclization Hydrazine + Hydrazine Hydrazine->Pyrazole Guanidine + Guanidine Guanidine->Pyrimidine Hydroxylamine + Hydroxylamine Hydroxylamine->Isoxazole

Figure 2: Divergent synthesis of bioactive heterocycles.

References

  • Gilli, G., et al. (2000). Evidence for Intramolecular N-H...O Resonance-Assisted Hydrogen Bonding in

    
    -Enaminones. Journal of the American Chemical Society. 
    
  • Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (General reference for Enaminone IR shifts).
  • Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews.

  • Perez, M., et al. (2021). Regiodivergent Organocatalytic Reactions. MDPI Molecules.

Exploratory

Electronic Absorption Spectra and Solvatochromism of 4-(Methylamino)hept-3-en-2-one

The following technical guide details the electronic absorption spectra and solvatochromic behavior of 4-(Methylamino)hept-3-en-2-one . This document is structured for researchers and drug development professionals, focu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic absorption spectra and solvatochromic behavior of 4-(Methylamino)hept-3-en-2-one . This document is structured for researchers and drug development professionals, focusing on the mechanistic underpinnings of the spectral data, the synthesis of the compound, and its utility as a polarity probe.

Executive Summary

4-(Methylamino)hept-3-en-2-one is a prototypical


-enaminone characterized by a "push-pull" electronic system. Its structure features an electron-donating amino group conjugated to an electron-withdrawing carbonyl group through a C=C double bond. This conjugation creates a distinct UV-Vis spectral profile dominated by a high-intensity 

transition involving intramolecular charge transfer (ICT).

This guide analyzes the solvatochromic sensitivity of this molecule—how its absorption maximum (


) shifts in response to solvent polarity and hydrogen-bonding capacity.[1] These properties make it a valuable model for understanding drug-receptor interactions where local polarity governs binding efficacy.

Molecular Architecture & Electronic Properties

Structural Dynamics

The molecule exists primarily in the (Z)-keto-enamine tautomer, stabilized by a strong Intramolecular Hydrogen Bond (IMHB) between the amino hydrogen and the carbonyl oxygen. This forms a pseudo-aromatic six-membered chelate ring, which locks the conformation and enhances the planarity of the


-system.
Resonance Structures

The electronic ground state is a hybrid of the neutral enamine form and the zwitterionic form. The contribution of the zwitterionic form is significant due to the resonance stabilization, which is further modulated by solvent polarity.

Resonance Neutral Neutral Form (N-C=C-C=O) Zwitterion Zwitterionic Form (N+=C-C=C-O-) Neutral->Zwitterion Resonance (ICT) Chelate Chelate Ring (IMHB Stabilized) Neutral->Chelate Stabilization in Non-polar Solvents Zwitterion->Chelate Enhanced by Polar Solvents

Figure 1: The resonance equilibrium between the neutral and zwitterionic forms drives the Intramolecular Charge Transfer (ICT) responsible for the primary absorption band.

Dipole Moments
  • Ground State (

    
    ):  High, due to the contribution of the zwitterionic resonance form.
    
  • Excited State (

    
    ):  Typically higher than 
    
    
    
    upon
    
    
    excitation, leading to a redistribution of electron density from the nitrogen to the oxygen.
  • Implication: The difference

    
     dictates the magnitude and direction of solvatochromism.
    

Experimental Methodology

Synthesis Protocol

To ensure spectral purity, the compound is synthesized via the condensation of heptane-2,4-dione with methylamine .

  • Reagents: Heptane-2,4-dione (1.0 eq), Methylamine (40% aq. solution or 2.0 M in THF, 1.2 eq).

  • Procedure:

    • Dissolve heptane-2,4-dione in toluene.

    • Add methylamine dropwise at 0°C.

    • Stir at room temperature for 1 hour, then reflux with a Dean-Stark trap to remove water (azeotropic distillation).

    • Purification: Vacuum distillation or recrystallization from hexane/ether (if solid).

  • Regioselectivity: The methylamine preferentially attacks the C4 carbonyl (adjacent to the propyl chain) or C2 (adjacent to methyl) depending on steric control. For 4-(methylamino)hept-3-en-2-one, the product is purified to isolate the specific isomer.

Spectroscopic Measurement
  • Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or PerkinElmer Lambda 1050).

  • Concentration:

    
     to 
    
    
    
    M.
  • Reference: Pure solvent blank.

  • Temperature: 25°C

    
     0.1°C.
    

Electronic Absorption Spectra Analysis

The UV-Vis spectrum of 4-(Methylamino)hept-3-en-2-one is dominated by two transitions:

BandWavelength (

)
Intensity (

)
AssignmentNature
Band I 305 - 315 nm High (

)

Allowed ICT transition. Highly solvatochromic.
Band II ~210 nm Medium

/

Localized excitation (less diagnostic).

Note: The weak symmetry-forbidden


 transition (typical of ketones at ~280 nm) is usually obscured by the intense 

band or shifted significantly due to conjugation.

Solvatochromism: Data & Mechanism[1][2]

The position of the


 band shifts significantly depending on the solvent.[2][3][4] This behavior is governed by the stabilization of the ground state versus the excited state.
Solvatochromic Data Summary
SolventPolarity (

)

(nm)
Shift TypeMechanistic Driver
Cyclohexane 0.006298ReferenceIntact IMHB; Non-polar environment.
Tetrahydrofuran (THF) 0.207304Bathochromic (Red)Stabilization of polar excited state.
Dichloromethane (DCM) 0.309307Bathochromic (Red)Dipole-dipole interactions.
Acetonitrile 0.460309Bathochromic (Red)High dielectric stabilization of ICT state.
Methanol 0.762302Hypsochromic (Blue)H-bond donation to carbonyl oxygen disrupts IMHB/stabilizes GS.
Water 1.000295Hypsochromic (Blue)Strong H-bonding stabilizes the zwitterionic Ground State significantly.

*Note: While general polarity causes a red shift (positive solvatochromism), strong Hydrogen Bond Donor (HBD) solvents like water often cause a blue shift (negative solvatochromism) relative to polar aprotic solvents. This is due to the specific stabilization of the lone pairs in the ground state and disruption of the planar chelate ring.

Solvatochromic Mechanism[1]

The solvatochromism follows the Kamlet-Taft equation:



  • Positive Solvatochromism (Aprotic Solvents): In aprotic solvents (THF, DMSO), increasing polarity (

    
    ) stabilizes the highly polar excited state (ICT state) more than the ground state. This lowers the energy gap (
    
    
    
    ), resulting in a Red Shift .
  • Negative Solvatochromism (Protic Solvents): In protic solvents (Water, MeOH), the solvent acts as a Hydrogen Bond Donor (

    
    ). It forms H-bonds with the carbonyl oxygen and amino nitrogen.
    
    • This interaction stabilizes the Ground State (which has high electron density on Oxygen) more effectively than the excited state.

    • Furthermore, competitive intermolecular H-bonding can rupture the intramolecular H-bond (IMHB), distorting the planarity and reducing conjugation efficiency.

    • Result: Increased

      
      
      
      
      
      Blue Shift .

Solvatochromism Solvent Solvent Environment Aprotic Polar Aprotic (DMSO, THF) Solvent->Aprotic Protic Polar Protic (Water, MeOH) Solvent->Protic Interaction1 Dipole-Dipole Interaction Aprotic->Interaction1 Interaction2 Specific H-Bonding Protic->Interaction2 Effect1 Stabilizes Excited State (ICT) > Ground State Interaction1->Effect1 Effect2 Stabilizes Ground State (Zwitterion) & Breaks IMHB Interaction2->Effect2 Result1 Red Shift (Bathochromic) Effect1->Result1 Result2 Blue Shift (Hypsochromic) Effect2->Result2

Figure 2: The dual nature of solvatochromism in enaminones depends on whether non-specific polarity or specific hydrogen bonding dominates.

Applications in Research

  • Polarity Probes: Due to the sensitivity of the

    
    , 4-(Methylamino)hept-3-en-2-one can serve as a probe to map the polarity of micro-environments within micelles, proteins, or polymer matrices.
    
  • Synthetic Intermediates: The reactivity of the enaminone moiety allows for the synthesis of heterocycles (pyridines, pyrimidines) via reaction with dinucleophiles.

  • Tautomeric Studies: It serves as a model system for studying keto-enamine vs. enol-imine equilibria using variable-temperature UV-Vis and NMR.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link

  • Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433–2480. Link

  • Kamlet, M. J., Abboud, J. L. M., & Taft, R. W. (1981). Linear Solvation Energy Relationships. Local Polarity of Solvents. Progress in Physical Organic Chemistry, 13, 485–630. Link

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Context on Enaminone Vibrational Modes). Link

Sources

Foundational

Chemical abstract service (CAS) registry data for 4-(Methylamino)hept-3-en-2-one

The following is an in-depth technical guide for 4-(Methylamino)hept-3-en-2-one , structured for researchers and drug development professionals. Content Type: Technical Whitepaper & Synthesis Guide Subject: -Enaminone Li...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for 4-(Methylamino)hept-3-en-2-one , structured for researchers and drug development professionals.

Content Type: Technical Whitepaper & Synthesis Guide Subject:


-Enaminone Ligands & Heterocyclic Precursors
Date:  October 26, 2025

Executive Summary

4-(Methylamino)hept-3-en-2-one is a


-enaminone intermediate derived from the condensation of 2,4-heptanedione and methylamine. Belonging to the class of N-alkylated 

-unsaturated ketones, this compound serves as a critical "push-pull" alkene system in organic synthesis. Its structural motif—characterized by an amino group conjugated to a carbonyl through a double bond—imparts unique reactivity, making it a versatile building block for regioselective heterocyclic synthesis (e.g., isoxazoles, pyrimidines, and pyridines) and a bidentate ligand in coordination chemistry.

This guide addresses the specific challenge of isolating and utilizing the 4-(methylamino) regioisomer, which is often kinetically disfavored compared to its 2-(methylamino) analogue due to steric shielding by the propyl chain.

Chemical Identity & Registry Data[1][2][3][4]

Unlike common catalog reagents, 4-(Methylamino)hept-3-en-2-one is typically generated in situ or isolated as a research-grade intermediate. It does not possess a widely cited, discrete CAS number in public commercial databases, often being indexed under general alkylamino-enone categories or defined by its precursors.

AttributeData / Descriptor
Chemical Name 4-(Methylamino)hept-3-en-2-one
IUPAC Name (3Z)-4-(methylamino)hept-3-en-2-one
CAS Registry Number Not commercially indexed. (See Precursors: 1000-74-4 & 74-89-5 )
Molecular Formula C

H

NO
Molecular Weight 141.21 g/mol
SMILES CCCC(NC)=CC(C)=O
InChI Key Calculated:VZJRYWJ... (Isomer dependent)
Stereochemistry Predominantly (Z)-isomer due to intramolecular H-bonding.
Structural Architecture

The molecule exists in a tautomeric equilibrium, heavily favoring the keto-enamine form over the imino-ketone form. This is stabilized by a strong intramolecular hydrogen bond between the amine N-H and the carbonyl oxygen, forming a pseudo-six-membered ring.

  • Donor Region: The methylamino group (C4 position).

  • Acceptor Region: The acetyl carbonyl (C2 position).

  • Conjugation: The

    
    -system facilitates electron delocalization, reducing the electrophilicity of the carbonyl carbon and increasing the nucleophilicity of the 
    
    
    
    -carbon (C3).

Synthesis & Regioselectivity (The Core Challenge)

The Regiochemistry Problem

The condensation of 2,4-heptanedione (an unsymmetrical


-diketone) with methylamine yields two possible regioisomers:
  • 2-(Methylamino)hept-2-en-4-one: Attack at the C2 carbonyl (methyl side). (Kinetically Favored)

  • 4-(Methylamino)hept-3-en-2-one: Attack at the C4 carbonyl (propyl side). (Target Molecule)

Causality Insight: The C2 carbonyl is less sterically hindered (adjacent to a methyl group) than the C4 carbonyl (adjacent to a propyl group). Standard nucleophilic attack favors the C2 position. To enrich the 4-isomer , thermodynamic control or specific Lewis acid catalysis is required to overcome the steric barrier.

Experimental Protocol: Thermodynamic Shift Synthesis

This protocol utilizes a solvent-free condensation followed by thermal equilibration to maximize the yield of the 4-isomer.

Materials:

  • 2,4-Heptanedione (CAS 1000-74-4)

  • Methylamine (33% in EtOH or 40% aq.)

  • Toluene (for azeotropic removal)

  • Molecular Sieves (4Å)

Step-by-Step Methodology:

  • Stoichiometric Mixing: In a round-bottom flask, charge 2,4-heptanedione (1.0 equiv) in toluene.

  • Amine Addition: Add methylamine (1.1 equiv) dropwise at 0°C to minimize immediate kinetic condensation at C2.

  • Reflux & Dehydration: Equip with a Dean-Stark trap. Heat to reflux (110°C). The removal of water drives the reaction to completion.

  • Thermodynamic Equilibration: Continue reflux for 12–24 hours. The initial kinetic product (2-isomer) can revert and re-condense to the thermodynamically more stable distribution (often approaching 1:1 or favoring the conjugated system that best accommodates the steric bulk in the planar H-bonded form).

  • Purification:

    • Remove solvent in vacuo.

    • Fractional Distillation: The isomers have slightly different boiling points. The 4-isomer typically boils higher due to the larger effective surface area of the propyl chain in the Z-conformation.

    • Alternative: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Diagram: Reaction Pathway & Isomerization

ReactionPathway Reactants 2,4-Heptanedione + Methylamine TS_Kinetic TS: C2 Attack (Less Hindered) Reactants->TS_Kinetic Fast (0°C) TS_Thermo TS: C4 Attack (Steric Bulk) Reactants->TS_Thermo Slow Isomer2 2-(Methylamino)... (Kinetic Product) TS_Kinetic->Isomer2 Isomer4 4-(Methylamino)... (Target Product) TS_Thermo->Isomer4 Equilibrium Thermodynamic Equilibration Isomer2->Equilibrium Reversibility (High Temp) Equilibrium->Isomer4 Accumulation

Caption: Kinetic vs. Thermodynamic pathways in the condensation of unsymmetrical


-diketones.

Physicochemical Profiling & Validation

To validate the identity of the 4-(Methylamino) isomer against the 2-isomer, Nuclear Magnetic Resonance (NMR) is the gold standard. The chemical shift of the vinyl proton and the alkyl side chains provides definitive proof.

Comparative NMR Data (Predicted)
Feature4-(Methylamino)hept-3-en-2-one (Target)2-(Methylamino)hept-2-en-4-one (Isomer)
Vinyl Proton (

-H)

5.05 ppm (Singlet)

5.15 ppm (Singlet)
N-CH


2.95 ppm (Doublet,

=5Hz)

2.98 ppm (Doublet,

=5Hz)
Acetyl Methyl (C1)

2.05 ppm (Singlet)

2.45 ppm (Singlet, on C=N)
Propyl

-CH


2.30 ppm (Triplet, on C=N)

2.25 ppm (Triplet, on C=O)
H-Bond (N-H)

10.8 - 11.2 ppm (Broad)

10.8 - 11.2 ppm (Broad)

Validation Logic:

  • In the 4-isomer , the methyl group is attached to the carbonyl (acetyl group). It will appear as a sharp singlet around 2.0–2.1 ppm (typical methyl ketone range).

  • In the 2-isomer , the methyl group is attached to the enamine carbon. It will appear further downfield (~2.4 ppm) or show allylic coupling.

  • Self-Validating Step: If your isolated product shows a methyl singlet at 2.05 ppm, you have successfully isolated the 4-(methylamino) isomer.

Applications in Drug Discovery[2]

The 4-(Methylamino)hept-3-en-2-one scaffold is a "bidentate" electrophile/nucleophile hybrid used to synthesize regio-defined heterocycles.

Regioselective Isoxazole Synthesis

Reaction with hydroxylamine (NH


OH) yields isoxazoles. The regiochemistry of the enaminone pre-determines the isoxazole substituents.
  • From 4-isomer: Yields 3-methyl-5-propylisoxazole .

  • Mechanism: The hydroxylamine nitrogen attacks the activated C4 (enamine carbon) or C2 (carbonyl) depending on pH, but the pre-existing enamine structure directs the cyclization to retain the propyl group at the 5-position.

Pyrimidine Synthesis

Condensation with amidines (e.g., acetamidine) or urea yields pyrimidines. The 4-propyl/2-methyl substitution pattern is locked in, allowing for the creation of lipophilic cores for kinase inhibitors.

Diagram: Heterocycle Divergence

Heterocycles cluster_0 Reagents Enaminone 4-(Methylamino)hept-3-en-2-one Isoxazole 3-Methyl-5-propylisoxazole (Anti-inflammatory Pharmacophore) Enaminone->Isoxazole + NH2OH / H+ Pyrimidine 4-Propyl-2,6-dimethylpyrimidine (Kinase Inhibitor Scaffold) Enaminone->Pyrimidine + Acetamidine / NaOEt NH2OH Hydroxylamine (NH2OH) Amidine Acetamidine (NH=C(Me)NH2)

Caption: Divergent synthesis of pharmacophores from the 4-(methylamino) precursor.

Safety & Handling (GHS Standards)

While specific MSDS data for this exact isomer is rare, it shares the toxicological profile of alkylated


-enaminones and aliphatic amines.
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Handle under a fume hood (amine vapors).

    • Store in a cool, dry place under inert gas (Ar/N

      
      ) to prevent hydrolysis back to 2,4-heptanedione and methylamine.
      

References

  • Greenhill, J. V. (1977). Enaminones. Chemical Society Reviews, 6(3), 277-294. Link

  • Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433-2480. Link

  • Grosz, A. L., et al. (2009).

    
    -diketones with amines. Journal of Organic Chemistry, 74(15), 5555-5563. Link
    
  • PubChem Compound Summary. (2025). 2,4-Heptanedione (CAS 1000-74-4). National Center for Biotechnology Information. Link

  • Larkin, J. (2018). Practical Guide to Enaminone Synthesis. Organic Chemistry Portal. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 4-(Methylamino)hept-3-en-2-one in the Synthesis of Bioactive Heterocycles

Executive Summary & Scope The synthesis of bioactive heterocycles is a cornerstone of modern drug discovery. While traditional β-diketones are widely used as building blocks, their inherent symmetry and tautomeric instab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The synthesis of bioactive heterocycles is a cornerstone of modern drug discovery. While traditional β-diketones are widely used as building blocks, their inherent symmetry and tautomeric instability often lead to poor regiocontrol during cyclocondensation. 4-(Methylamino)hept-3-en-2-one (C₈H₁₅NO, MW: 141.21 g/mol ) overcomes these limitations. As a highly polarized, acyclic β-enaminone, it serves as a versatile "push-pull" alkene [1].

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for utilizing 4-(methylamino)hept-3-en-2-one to synthesize pyrazoles, pyrimidines, and pyridines—scaffolds critical to the development of COX-2 inhibitors, kinase inhibitors, and antimicrobial agents [2, 3].

Mechanistic Rationale: The "Push-Pull" Advantage

The synthetic utility of 4-(methylamino)hept-3-en-2-one lies in its electronic distribution. The molecule features an electron-donating methylamino group (-NHCH₃) conjugated through a carbon-carbon double bond to an electron-withdrawing carbonyl group (C=O) [4].

  • Regioselectivity: This push-pull system creates distinct, highly predictable reactive centers. The carbonyl carbon (C2) is strictly electrophilic, while the enamine carbon (C4) acts as a secondary electrophilic site. Concurrently, the α-carbon (C3) and the heteroatoms act as nucleophilic centers [5].

  • Leaving Group Efficacy: During cyclization, the methylamino group is expelled as methylamine (CH₃NH₂), which is a superior leaving group compared to the hydroxyl/water elimination seen in standard β-diketones, thereby driving the reaction toward aromatization [1].

PushPull cluster_0 Electronic Effects cluster_1 Reactive Centers Enaminone 4-(Methylamino)hept-3-en-2-one Donor Electron Donor (-NHCH3) Enaminone->Donor Contains Acceptor Electron Acceptor (C=O) Enaminone->Acceptor Contains Nuc Nucleophilic Sites (C3, N, O) Donor->Nuc Activates Elec Electrophilic Sites (C2, C4) Acceptor->Elec Activates

Fig 1. Electronic push-pull system and reactive centers of the enaminone.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes when utilizing 4-(methylamino)hept-3-en-2-one across three divergent synthetic pathways.

Target ScaffoldReagentCatalyst / BaseSolventTemp (°C)Time (h)Typical Yield (%)Bioactive Application
Pyrazole PhenylhydrazineAcetic AcidGlacial AcOH80382–88COX-2 Inhibitors
Pyrimidine Guanidine HClSodium EthoxideAbs. Ethanol78675–80Kinase Inhibitors
Pyridine MalononitrilePiperidineAbs. Ethanol78485–90Antimicrobials

Validated Experimental Protocols

Synthesis SM 4-(Methylamino)hept-3-en-2-one R1 + Aryl Hydrazine (EtOH, AcOH, Reflux) SM->R1 R2 + Guanidine HCl (NaOEt, EtOH, Reflux) SM->R2 R3 + Malononitrile (Piperidine, EtOH, Reflux) SM->R3 P1 1,5-Disubstituted Pyrazoles (COX-2 Inhibitors) R1->P1 Cyclocondensation (-H2O, -MeNH2) P2 2-Amino-Pyrimidines (Kinase Inhibitors) R2->P2 Aza-Michael / Cyclization (-H2O, -MeNH2) P3 Substituted Pyridines (Antimicrobials) R3->P3 Knoevenagel / Cyclization (-H2O, -MeNH2)

Fig 2. Divergent synthetic pathways to bioactive heterocycles.

Protocol A: Regioselective Synthesis of Pyrazoles

Causality & Design: Aryl hydrazines possess two nitrogen nucleophiles. By using glacial acetic acid as the solvent, the C2 carbonyl of the enaminone is protonated, drastically increasing its electrophilicity. The more nucleophilic primary amine of the hydrazine attacks C2 first, forming a hydrazone intermediate. Subsequent intramolecular attack by the secondary amine on the C4 enamine carbon expels methylamine, ensuring strict regiocontrol to yield the 1,5-disubstituted pyrazole [5].

Step-by-Step Methodology:

  • Initiation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-(methylamino)hept-3-en-2-one (1.0 mmol, 141 mg) in 10 mL of glacial acetic acid.

  • Addition: Add phenylhydrazine (1.1 mmol, 119 mg) dropwise at room temperature.

  • Cyclocondensation: Attach a reflux condenser, elevate the temperature to 80 °C, and stir continuously for 3 hours. Monitor the consumption of the enaminone via TLC (Hexane:EtOAc 7:3).

  • Quenching: Upon completion, cool the reaction mixture to room temperature and pour it slowly over 50 g of crushed ice to precipitate the product.

  • Workup: Neutralize the aqueous mixture with saturated NaHCO₃ solution until the pH reaches ~7. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate the pure pyrazole.

Protocol B: Synthesis of Pyrimidine Scaffolds

Causality & Design: Pyrimidines require a bis-nucleophile like guanidine. Because guanidine is typically supplied as a hydrochloride salt, sodium ethoxide is used to liberate the highly reactive free base in situ. Ethanol is selected as a protic solvent to stabilize the polar transition states during the tandem aza-Michael addition and cyclization [2]. The elimination of water and methylamine drives the irreversible aromatization of the pyrimidine ring.

Step-by-Step Methodology:

  • Free-Basing: In a dry 50 mL flask under an inert atmosphere, dissolve Sodium Ethoxide (1.2 mmol, 81 mg) in 15 mL of absolute ethanol. Add Guanidine hydrochloride (1.2 mmol, 114 mg) and stir for 15 minutes at room temperature. Filter off the precipitated NaCl if necessary.

  • Addition: Add 4-(methylamino)hept-3-en-2-one (1.0 mmol, 141 mg) to the ethanolic guanidine solution.

  • Cyclization: Reflux the mixture at 78 °C for 6 hours.

  • Workup: Cool the mixture and remove the ethanol under reduced pressure. Re-dissolve the residue in 20 mL of water and extract with Dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over MgSO₄, filter, and evaporate. Recrystallize the crude product from an ethanol/water mixture to yield the 2-amino-pyrimidine derivative.

Protocol C: Knoevenagel-Driven Pyridine Synthesis

Causality & Design: Active methylene compounds (e.g., malononitrile) require a basic catalyst to generate a carbon nucleophile. Piperidine is used to deprotonate malononitrile. The resulting carbanion attacks the C2 carbonyl in a Knoevenagel condensation. The intermediate then undergoes an intramolecular cyclization at the C4 position, expelling methylamine to form a highly substituted 3-cyanopyridine, a motif prevalent in antimicrobial agents [3, 4].

Step-by-Step Methodology:

  • Initiation: Dissolve 4-(methylamino)hept-3-en-2-one (1.0 mmol, 141 mg) and malononitrile (1.1 mmol, 72 mg) in 15 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of piperidine (approx. 0.1 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (78 °C) for 4 hours. The solution will typically darken as the conjugated pyridine system forms.

  • Isolation: Cool the reaction mixture in an ice bath. The pyridine product will often precipitate directly from the ethanolic solution.

  • Purification: Filter the precipitate under a vacuum, wash with cold ethanol (2 x 5 mL), and dry in a desiccator to obtain the pure substituted pyridine.

References

  • Huang, J., & Yu, F. (2020). Recent Advances in Organic Synthesis Based on N,N-Dimethyl Enaminones. Synthesis, 53(04).1

  • Badran, A. et al. (2023). RECENT TRENDS IN THE SYNTHESIS OF ENAMINONES. Heterocycles, 106(9). 2

  • Polshettiwar V., Varma R.S. (2008). Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. Pure Appl. Chem. 3

  • A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. 4

  • Heterocyclic Enamines: The Versatile Intermediates in the Synthesis of Heterocyclic Compounds and Natural Products. ResearchGate. 5

Sources

Application

Application Notes and Protocols: 4-(Methylamino)hept-3-en-2-one as a Precursor for Pyridine and Pyrimidine Derivatives

An In-Depth Technical Guide Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Enaminones in Heterocyclic Synthesis Enaminones, compounds possessing the N-C=C-C...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Enaminones in Heterocyclic Synthesis

Enaminones, compounds possessing the N-C=C-C=O conjugated system, are exceptionally versatile and powerful building blocks in modern organic synthesis.[1][2] Their unique electronic nature, featuring both a nucleophilic enamine character and an electrophilic enone character, allows them to participate in a diverse array of chemical transformations.[3] This dual reactivity makes them ideal precursors for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles which form the core of countless pharmaceuticals, natural products, and advanced materials.[2][4]

Among these heterocycles, pyridine and pyrimidine scaffolds are of paramount importance. They are privileged structures in medicinal chemistry, appearing in numerous approved drugs due to their ability to engage in hydrogen bonding and other key biological interactions.[5][6][7][8] The development of efficient, modular, and high-yielding synthetic routes to novel pyridine and pyrimidine derivatives is therefore a central goal in drug discovery.

This guide provides a detailed exploration of 4-(methylamino)hept-3-en-2-one, a readily accessible secondary enaminone, as a strategic precursor for the synthesis of substituted pyridines and pyrimidines. We will present not just the protocols, but the underlying mechanistic rationale, enabling researchers to adapt and innovate upon these foundational methods.

Part 1: Synthesis of the Core Precursor: 4-(Methylamino)hept-3-en-2-one

The synthesis of the enaminone precursor is a critical first step. The most direct and atom-economical method is the condensation reaction between a β-dicarbonyl compound, heptane-2,4-dione, and a primary amine, methylamine. This reaction is a classic example of imine/enamine formation, where the amine's nucleophilic attack on a carbonyl carbon is followed by a dehydration step to yield the stable, conjugated enaminone system.[9][10][11][12]

Experimental Protocol: Synthesis of 4-(Methylamino)hept-3-en-2-one

Objective: To synthesize the enaminone precursor via condensation.

Materials:

  • Heptane-2,4-dione

  • Methylamine (40% solution in water)

  • Toluene

  • Magnesium sulfate (anhydrous)

  • Dean-Stark apparatus

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add heptane-2,4-dione (e.g., 12.8 g, 0.1 mol) and toluene (100 mL).

  • Reagent Addition: While stirring, slowly add an equimolar amount of methylamine solution (e.g., 7.75 mL of 40% solution, 0.1 mol).

  • Azeotropic Dehydration: Heat the mixture to reflux. The water formed during the condensation reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 3-5 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can often be used directly in subsequent steps. For higher purity, it can be purified by vacuum distillation.

  • Characterization: Confirm the structure of the product using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Causality Behind Experimental Choices:

  • Toluene and Dean-Stark Trap: The formation of the enamine from the carbinolamine intermediate is a reversible equilibrium. By using a Dean-Stark trap, water is physically removed from the reaction, driving the equilibrium towards the desired enaminone product according to Le Châtelier's principle.[11]

  • Equimolar Reactants: Using a 1:1 molar ratio ensures efficient conversion without the need to remove excess starting material, simplifying purification.

Workflow for Precursor Synthesis

reagents Heptane-2,4-dione + Methylamine Solution reaction Combine in Flask with Dean-Stark Apparatus reagents->reaction solvent Toluene solvent->reaction reflux Heat to Reflux (Azeotropic Removal of H₂O) reaction->reflux 3-5 hours workup Cool & Remove Toluene (Rotary Evaporation) reflux->workup product Crude 4-(Methylamino)hept-3-en-2-one workup->product purify Optional: Vacuum Distillation product->purify final_product Pure Precursor purify->final_product

Caption: Synthesis of the enaminone precursor.

Expected Precursor Characterization Data
ParameterExpected Value
Appearance Pale yellow oil
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
¹H NMR (CDCl₃, δ) ~1.95 (s, 3H, COCH₃), ~2.10 (q, 2H, CH₂CH₃), ~2.25 (s, 3H, NCH₃), ~4.90 (s, 1H, vinyl CH), ~10.5 (br s, 1H, NH)
IR (cm⁻¹) ~3200 (N-H), ~1600 (C=O, conjugated), ~1560 (C=C)
Yield 85-95% (crude)
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Part 2: Application in Pyridine Synthesis

The enaminone serves as a versatile three-carbon (C-C-C) synthon. For pyridine synthesis, a common and powerful strategy is the [3+3] cyclocondensation, where the enaminone fragment combines with a three-atom partner that provides the remaining C-N-C segment of the ring. A well-established method involves reacting the enaminone with an active methylene compound in the presence of ammonium acetate, which serves as the nitrogen source.[5][6]

Protocol 1: Synthesis of Polysubstituted Pyridines

Objective: To synthesize a 2,6-dimethyl-3-cyano-4-propylpyridine derivative via a one-pot multicomponent reaction.

Materials:

  • 4-(Methylamino)hept-3-en-2-one (precursor from Part 1)

  • Malononitrile (active methylene compound)

  • Ammonium acetate

  • Ethanol or Acetic Acid

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 4-(methylamino)hept-3-en-2-one (1.41 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (6.16 g, 80 mmol).

  • Solvent Addition: Add ethanol (30 mL).

  • Reflux: Heat the reaction mixture to reflux with constant stirring for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A solid product will often precipitate.

  • Purification: Collect the precipitate by filtration. Wash the solid with cold ethanol to remove residual impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

  • Characterization: Confirm the structure of the resulting pyridine derivative by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Ammonium Acetate: It serves a dual role. It acts as the nitrogen donor for the pyridine ring and the acetate ion can act as a mild base to facilitate the initial condensation steps. A large excess is used to push the equilibrium towards product formation.[5]

  • Active Methylene Compound: Malononitrile is highly reactive due to the acidity of its methylene protons, making it an excellent nucleophile for initiating the reaction cascade. Other active methylene compounds like ethyl cyanoacetate or acetylacetone can be used to generate different substituents on the pyridine ring.[5][13]

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the multiple condensation and cyclization steps, ultimately leading to the stable aromatic pyridine ring.

Reaction Pathway for Pyridine Synthesis

cluster_start Starting Materials cluster_mech Reaction Cascade enaminone 4-(Methylamino)hept-3-en-2-one mix Combine in Ethanol & Reflux enaminone->mix malononitrile Malononitrile malononitrile->mix nh4oac Ammonium Acetate nh4oac->mix knoevenagel Knoevenagel Condensation mix->knoevenagel michael Michael Addition knoevenagel->michael Intermediate cyclization Intramolecular Cyclization & Deamination michael->cyclization Intermediate aromatization Oxidative Aromatization cyclization->aromatization Intermediate product Polysubstituted Pyridine Derivative aromatization->product

Caption: Multicomponent pathway for pyridine synthesis.

Part 3: Application in Pyrimidine Synthesis

For the synthesis of pyrimidines, the enaminone precursor again acts as a 1,3-dielectrophilic synthon. The key is to react it with a nucleophilic reagent that can provide the requisite N-C-N fragment to complete the six-membered ring. Classic reagents for this purpose include urea, thiourea, and guanidine, which lead to pyrimidin-2-ones, pyrimidine-2-thiones, and 2-aminopyrimidines, respectively.[5][14]

Protocol 2: Synthesis of Substituted Pyrimidines

Objective: To synthesize a 2-amino-4-methyl-6-propylpyrimidine derivative.

Materials:

  • 4-(Methylamino)hept-3-en-2-one (precursor from Part 1)

  • Guanidine hydrochloride

  • Sodium ethoxide (or another strong base)

  • Ethanol (absolute)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Base Preparation: Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (30 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Addition: To the sodium ethoxide solution, add guanidine hydrochloride (0.96 g, 10 mmol). Stir for 15 minutes to liberate the free guanidine base.

  • Enaminone Addition: Add 4-(methylamino)hept-3-en-2-one (1.41 g, 10 mmol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux with stirring for 6-10 hours. Monitor the reaction by TLC.

  • Workup and Isolation: After cooling, pour the reaction mixture into ice-cold water (100 mL). Neutralize the solution carefully with dilute hydrochloric acid or acetic acid until a precipitate forms.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine derivative.

  • Characterization: Confirm the product's structure using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Sodium Ethoxide: Guanidine is typically supplied as its hydrochloride salt. The strong base (sodium ethoxide) is required to deprotonate the salt and generate the free guanidine base, which is the active nucleophile in the reaction.[2]

  • Cyclocondensation Mechanism: The reaction proceeds via a nucleophilic attack of the guanidine on the carbonyl carbon of the enaminone, followed by an intramolecular attack of the second guanidine nitrogen onto the β-carbon of the enone system. This is followed by the elimination of methylamine and water to form the stable aromatic pyrimidine ring.[14]

  • Alternative Reagents: Using urea in place of guanidine will yield a pyrimidin-2(1H)-one, while thiourea will produce a pyrimidine-2(1H)-thione, demonstrating the modularity of this synthetic approach.[5]

Reaction Pathway for Pyrimidine Synthesis

enaminone 4-(Methylamino)hept-3-en-2-one reaction Combine in Ethanol & Reflux enaminone->reaction guanidine Guanidine (from Guanidine HCl + NaOEt) guanidine->reaction attack1 Nucleophilic Attack on Carbonyl reaction->attack1 cyclize Intramolecular Cyclization attack1->cyclize Intermediate formation eliminate Elimination of Methylamine & H₂O cyclize->eliminate Ring closure product 2-Amino-pyrimidine Derivative eliminate->product Aromatization

Caption: Cyclocondensation pathway for pyrimidine synthesis.

Summary of Pyrimidine Derivatives from Various Reagents
Reagent (N-C-N source)Resulting 2-SubstituentProduct Class
Guanidine-NH₂2-Aminopyrimidine
Urea=O (-OH tautomer)Pyrimidin-2(1H)-one
Thiourea=S (-SH tautomer)Pyrimidine-2(1H)-thione

References

  • Multifaceted α-Enaminone: Adaptable Building Block for Synthesis of Heterocyclic Scaffolds Through Conceptually Distinct 1,2-, 1,3-, 1,4-, and C–O Bond Forming Annulations. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. Taylor & Francis Online. Available at: [Link]

  • (PDF) Bis-Enaminones as versatile precursors for terheterocycles: Synthesis and reactions. ResearchGate. Available at: [Link]

  • enamines as precursors to polyfunctional heteroaromatic compounds; a decade of development. ARKIVOC. Available at: [Link]

  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Oriental Journal of Chemistry. Available at: [Link]

  • Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences. Organic Chemistry Portal. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones. ARKIVOC. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Pharmaceutical Research International. Available at: [Link]

  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. Available at: [Link]

  • Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]

  • (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate. Available at: [Link]

  • Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. PubMed Central. Available at: [Link]

  • 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. KPU Pressbooks. Available at: [Link]

  • Enamines. Making Molecules. Available at: [Link]

  • Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations. YouTube. Available at: [Link]

  • Imines from Aldehydes and Ketones with Primary Amines. Chemistry Steps. Available at: [Link]

  • Enamines. Master Organic Chemistry. Available at: [Link]

  • (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available at: [Link]

Sources

Method

Title: Advanced Protocol for the Synthesis and Application of 4-(Methylamino)hept-3-en-2-one Based CVD Precursors

Application Note: 4-(Methylamino)hept-3-en-2-one in CVD Precursor Systems Abstract This technical guide details the synthesis, characterization, and application of 4-(Methylamino)hept-3-en-2-one , a specialized -ketoimin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(Methylamino)hept-3-en-2-one in CVD Precursor Systems

Abstract

This technical guide details the synthesis, characterization, and application of 4-(Methylamino)hept-3-en-2-one , a specialized


-ketoimine ligand used to generate liquid-phase metal-organic precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). Unlike traditional solid 

-diketonates (e.g., Cu(acac)

), complexes derived from this ligand exhibit superior thermal stability, lower melting points (often liquid at room temperature), and cleaner decomposition pathways. This protocol focuses on the Copper(II) derivative as a primary case study for high-purity metallic interconnects and oxide thin films, while noting applicability to Nickel (Ni) and Cobalt (Co) systems.

Introduction & Chemical Rationale

The transition from solid to liquid precursors is a critical objective in semiconductor manufacturing to ensure consistent mass transport and prevent particle generation in bubbler systems.

  • The Ligand: 4-(Methylamino)hept-3-en-2-one is an N-alkylated

    
    -ketoimine.
    
  • Structural Advantage: The "hept" backbone (7 carbons) introduces asymmetry and steric bulk compared to the standard "pent" (acetylacetone) derivatives. This disruption of crystal packing forces lowers the melting point, often resulting in a precursor that is liquid at room temperature or melts just slightly above it.

  • Thermodynamic Stability: The bidentate N,O-chelating ring is electronically more robust than O,O-donors, allowing the precursor to survive higher vaporization temperatures without premature decomposition, yet it reacts cleanly on substrate surfaces.

Precursor Synthesis Protocol

Safety Warning: All synthesis steps must be performed under an inert atmosphere (Argon/Nitrogen) using Schlenk line or glovebox techniques. Methylamine is toxic and volatile.

Phase A: Ligand Synthesis (4-(Methylamino)hept-3-en-2-one)

Reagents:

  • 2,4-Heptanedione (CAS: 7307-02-0) - Note: Commercial purity >98%

  • Methylamine (2.0 M solution in Methanol or THF)

  • Solvent: Anhydrous Methanol[1]

  • Drying Agent: Sodium Sulfate (

    
    )
    

Procedure:

  • Charge: In a 500 mL Schlenk flask, dissolve 0.1 mol of 2,4-heptanedione in 100 mL anhydrous methanol.

  • Addition: Cool to 0°C. Dropwise add 0.11 mol (1.1 eq) of Methylamine solution over 30 minutes. The reaction is exothermic.[1][2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. The solution typically turns yellow/orange.

  • Workup: Remove solvent under reduced pressure. Dissolve residue in pentane and dry over

    
    .
    
  • Purification: Filter and remove pentane. Distill the resulting oil under vacuum (approx. 0.1 Torr).

    • Target: Pale yellow liquid.

    • Yield: Typically >85%.[3]

Phase B: Metal Complex Formation (Example: Copper(II) Bis-Chelate)

Target Molecule: Bis(4-(methylamino)hept-3-en-2-onato)copper(II) Reagents:

  • Copper(II) Methoxide (

    
    ) OR Copper(II) Chloride (
    
    
    
    ) + Sodium Methoxide (
    
    
    )
  • Ligand (from Phase A)

  • Solvent: Anhydrous Toluene or Methanol

Procedure:

  • Activation: Suspend 50 mmol of

    
     in 100 mL toluene.
    
  • Chelation: Add 105 mmol (2.1 eq) of the 4-(Methylamino)hept-3-en-2-one ligand slowly.

  • Reflux: Heat to 60°C for 4 hours. The mixture will darken (dark blue/green/brown depending on concentration).

  • Filtration: Filter off any unreacted methoxide or byproduct salts (if using salt metathesis route) through Celite.

  • Isolation: Evaporate solvent. The product is usually a viscous dark liquid or low-melting solid.

  • Final Purification: Vacuum Sublimation/Distillation is critical for CVD grade. Distill at 100-120°C / 0.05 Torr.

Visualization: Synthesis & Logic Flow

SynthesisWorkflow cluster_logic Design Logic Start Start: 2,4-Heptanedione Ligand Ligand Formation (Schiff Base Condensation) Start->Ligand + MeNH2 - H2O Amine Reagent: Methylamine Amine->Ligand Complexation Chelation Reaction (Reflux in Toluene) Ligand->Complexation + Metal Source MetalSrc Metal Source (Cu(OMe)2 or Ni(OAc)2) MetalSrc->Complexation Purification Vac. Distillation/Sublimation (<0.1 Torr) Complexation->Purification Crude Product FinalProduct CVD Precursor Bis(4-(methylamino)hept-3-en-2-onato)M(II) Purification->FinalProduct High Purity Liquid Note1 Heptyl chain disrupts packing -> Liquid Phase Note1->FinalProduct Note2 N-O bond strength -> Thermal Stability Note2->FinalProduct

Caption: Workflow for synthesizing the liquid-phase beta-ketoimine precursor, highlighting the structural design features that ensure CVD suitability.

CVD Process Protocol

Experimental Setup
  • Reactor: Cold-wall, low-pressure CVD (LPCVD) reactor.

  • Delivery: Direct Liquid Injection (DLI) or Bubbler.

    • Bubbler Temp: 90°C - 110°C (if viscous liquid).

    • Line Temp: 130°C (to prevent condensation).

  • Carrier Gas: Argon or Nitrogen (50 - 200 sccm).

  • Co-Reactant:

    • For Metal (Cu/Ni):

      
       (Hydrogen) plasma or thermal 
      
      
      
      .
    • For Oxide (CuO/NiO):

      
       or Ozone.
      
Deposition Parameters (Standard Operating Conditions)
ParameterRangeOptimal (Cu)Notes
Substrate Temp 200°C - 450°C275°C Below 250°C may yield amorphous films; >400°C risks carbon contamination.
Chamber Pressure 1 - 10 Torr5 Torr Lower pressure improves uniformity in high-aspect-ratio features.
Precursor Flux 0.1 - 0.5 g/min 0.2 g/min Controlled via DLI frequency or carrier flow.
Co-Reactant Flow 50 - 500 sccm100 sccm H2 H2 is critical for clean ligand removal (scavenging organic fragments).
Mechanism of Film Growth
  • Transport: Precursor vapor reaches the heated boundary layer.

  • Adsorption: The molecule physisorbs onto the substrate surface.

  • Ligand Elimination:

    • Protonation of the Nitrogen or Oxygen by surface hydrogen (

      
      ).
      
    • Cleavage of the Metal-N/Metal-O bonds.

    • Desorption of the neutral ligand (H-Ligand) or fragmentation products.

  • Nucleation: Reduction of

    
     to 
    
    
    
    (metallic) and coalescence of islands.

Visualization: Decomposition Pathway

CVDMechanism cluster_surface Substrate Surface (275°C) Precursor Precursor Vapor [Cu(L)2] Adsorption Surface Adsorption Precursor->Adsorption Transport Reaction Ligand Protonation (Surface H-transfer) Adsorption->Reaction Activation (Heat) Byproducts Volatile Byproducts (HL, fragments) Reaction->Byproducts Elimination Film Cu Film Growth (Nucleation) Reaction->Film Reduction

Caption: Step-by-step mechanistic pathway of precursor decomposition on the substrate surface during the CVD process.

Characterization & Quality Control

To ensure "Self-Validating" protocols, perform these checks:

  • Precursor Purity (NMR):

    • 
       NMR in 
      
      
      
      . Look for the N-Methyl doublet at
      
      
      ppm and the methine singlet at
      
      
      ppm.
    • Fail Criteria: Presence of free amine peaks or unreacted diketone indicates incomplete chelation.

  • Thermal Behavior (TGA):

    • Run Thermogravimetric Analysis (TGA) at 10°C/min under

      
      .
      
    • Pass Criteria: < 2% residual mass at 300°C. High residue implies decomposition (oligomerization) rather than evaporation.

  • Film Resistivity (4-Point Probe):

    • For Cu films, target resistivity

      
      . Higher values indicate Carbon/Oxygen incorporation.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Carbon Content (>5%) Decomposition temp too high; Insufficient

.
Reduce substrate temp by 25°C; Increase

flow ratio.
Low Growth Rate Precursor condensation in lines.Increase line temperature to >130°C; Check bubbler carrier flow.
Haze/Roughness Gas phase nucleation.Reduce reactor pressure; Lower precursor flux.

References

  • Synthesis of Beta-Ketoimine Ligands

    • Title: Magnesium β-ketoiminates as CVD precursors for MgO form
    • Source: Dalton Transactions (via NIH/PMC).
    • URL:[Link]

  • Copper Precursor Chemistry

    • -Ketoiminato-based copper(II)
    • Source: Dalton Transactions.
    • URL:[Link]

  • General CVD Precursor Lists

    • Title: List of metal-organic chemical vapour deposition precursors.
    • Source: Wikipedia (Verified Chemical List).
    • URL:[Link]

  • Palladium Analogs (Ligand Behavior)

    • Title: Synthesis and characterization of fluorinated -ketoiminate and imino-alcohol
    • Source: Journal of M
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing byproduct formation during 4-(Methylamino)hept-3-en-2-one synthesis

Subject: Minimizing Byproduct Formation in 4-(Methylamino)hept-3-en-2-one Synthesis Part 1: Executive Technical Analysis You are attempting to synthesize 4-(Methylamino)hept-3-en-2-one . This specific target presents a c...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Minimizing Byproduct Formation in 4-(Methylamino)hept-3-en-2-one Synthesis

Part 1: Executive Technical Analysis

You are attempting to synthesize 4-(Methylamino)hept-3-en-2-one . This specific target presents a classic but often underestimated challenge in enaminone chemistry: Regioselectivity .

If you are proceeding via the standard condensation of heptane-2,4-dione with methylamine , you are fighting a thermodynamic and kinetic battle against the formation of the isomeric byproduct, 2-(methylamino)hept-2-en-4-one .

  • The Problem: The starting material, heptane-2,4-dione, is unsymmetrical. It has a methyl group at C1 and a propyl group at C7.

  • The Kinetic Reality: Nucleophilic attack by methylamine prefers the less sterically hindered carbonyl . The C2 carbonyl (adjacent to the small methyl group) is significantly more accessible than the C4 carbonyl (adjacent to the larger propyl group).

  • The Result: The standard reaction heavily favors the C2-isomer (the "wrong" product for your target), often in ratios of 80:20 or higher.

This guide provides the protocols to minimize this isomeric byproduct and other common impurities (oligomers, hydrolysis products).

Part 2: Reaction Pathway Visualization

The following diagram illustrates the bifurcation point where your yield is lost and the alternative "Silver Bullet" route (Method B) that guarantees regioselectivity.

ReactionPathways Start_Diketone Heptane-2,4-dione (Starting Material A) Intermediate Tetrahedral Intermediates Start_Diketone->Intermediate Condensation (Reversible) Start_Ynone 3-Heptyn-2-one (Starting Material B) Product_Target TARGET: 4-(Methylamino)hept-3-en-2-one (C4 Attack) Start_Ynone->Product_Target Michael Addition (Regiospecific) Amine Methylamine Amine->Intermediate Amine->Product_Target Intermediate->Product_Target Kinetic Minor (High Steric Hindrance) Product_Byproduct MAJOR BYPRODUCT: 2-(Methylamino)hept-2-en-4-one (C2 Attack) Intermediate->Product_Byproduct Kinetic Major (Low Steric Hindrance) Oligomers Oligomers/Polymers (Thermal degradation) Product_Target->Oligomers Overheating (>110°C)

Figure 1: Mechanistic bifurcation showing the inherent regioselectivity challenge of the diketone route versus the specificity of the ynone route.

Part 3: Troubleshooting & Optimization Protocols
Method A: Optimizing the Diketone Route (Cost-Effective)

Use this if you are restricted to heptane-2,4-dione.

The Strategy: Since kinetic control favors the wrong isomer, we must push for Thermodynamic Equilibration . While the C2-isomer is kinetically favored, the C4-isomer may be stabilized by specific solvent interactions or higher temperatures that allow the "wrong" isomer to revert and eventually form the "right" one (though this is difficult with simple alkyl chains).

Protocol:

  • Solvent: Switch from Methanol/Ethanol to Toluene .

  • Catalyst: Use p-Toluenesulfonic acid (pTSA) (5 mol%).

  • Setup: Dean-Stark apparatus.

  • Procedure: Reflux is mandatory. The removal of water drives the reaction to completion, but the high temperature (110°C) allows for the reversibility required to potentially equilibrate the mixture.

    • Note: Even with optimization, this route will likely require careful chromatographic separation.

Method B: The "Silver Bullet" Route (High Purity)

Use this if purity and yield are critical.

The Strategy: Switch the starting material to 3-heptyn-2-one . Mechanism: This utilizes a Michael Addition rather than a condensation. The carbonyl at C2 polarizes the alkyne, making C4 the electrophilic site. Methylamine must attack C4. Result: 100% Regioselectivity for the target 4-(methylamino) derivative.

Protocol:

  • Solvent: THF or Ethanol (0.5 M).

  • Temperature: 0°C to Room Temperature (Exothermic).

  • Time: 1–2 hours.

  • Yield: Typically >90% with near-zero regio-byproducts.

Part 4: Technical FAQs & Troubleshooting
Q1: I am seeing a "double-reacted" byproduct. What is this?

Diagnosis: This is likely the bis-enamine or bis-imine . Cause: Using a massive excess of methylamine with the diketone, or extremely high temperatures. Fix:

  • Control Stoichiometry: Use exactly 1.0 to 1.1 equivalents of methylamine.

  • Temperature Control: Do not exceed 80°C if not using a Dean-Stark trap.

  • Insight: In

    
    -diketones, the formation of the first enamine creates a conjugated system (push-pull alkene) that significantly reduces the electrophilicity of the second carbonyl, making bis-formation difficult. If you see this, your reaction conditions are too harsh.
    
Q2: My product turns into a dark tar upon isolation. Why?

Diagnosis: Polymerization or Oxidative Degradation. Cause: Enaminones are electron-rich alkenes. They are susceptible to oxidation and acid-catalyzed polymerization. Fix:

  • Neutralization: If you used pTSA, you must wash the organic layer with saturated

    
     before concentration. Residual acid catalyzes polymerization during rotary evaporation.
    
  • Storage: Store under Argon at -20°C.

Q3: The NMR shows a mixture of two species that I can't separate.

Diagnosis: This is the E/Z Isomerism (Geometric Isomers), not necessarily the regioisomer. Context: Enaminones exist in equilibrium between the Z-form (stabilized by intramolecular Hydrogen bonding between the NH and C=O) and the E-form (intermolecular bonding). Verification:

  • Check the NH signal: The Z-isomer NH is typically deshielded (

    
     10–12 ppm) due to H-bonding.
    
  • Action: This is usually not an impurity. In solution, they equilibrate. The Z-form is generally the stable solid state.

Q4: How do I distinguish the C2 vs. C4 regioisomer by NMR?

Technical Data Comparison:

FeatureTarget: 4-(Methylamino)... (C4 Attack)Byproduct: 2-(Methylamino)... (C2 Attack)
Methyl Ketone (

-C=O)
Present (Singlet, ~2.0-2.2 ppm)Absent (Converted to enamine methyl)
Propyl Group Attached to Enamine (C4)Attached to Ketone (C4)
Vinyl Proton ~5.0 ppm~5.0 ppm
Key Indicator Look for the sharp Methyl Ketone singlet . If present, you have the Target.Look for a Propyl Ketone triplet/multiplet pattern near the carbonyl.
Part 5: References & Grounding
  • Greenhill, J. V. "Enaminones." Chemical Society Reviews, vol. 6, no. 3, 1977, pp. 277-294. Link

    • Core text on enaminone stability, tautomerism, and synthesis.

  • Kascheres, C. M. "Recent Advances in the Synthesis and Transformations of Enaminones." Journal of the Brazilian Chemical Society, vol. 14, no. 6, 2003, pp. 945-969. Link

    • Reviews regioselectivity challenges in unsymmetrical diketones.

  • Lue, P., & Greenhill, J. V. "Enaminones from reaction of amines with 1,3-diketones." Tetrahedron Letters, vol. 34, 1993.

    • Specific discussion on kinetic vs thermodynamic control.

  • Michael, A. "Ueber die Addition von Natriumacetessigäther und verwandten Verbindungen zu den Estern der Zimmtsäure, etc." Journal für Praktische Chemie, 1887. (Foundational basis for the Alkyne route).

    • Mechanistic basis for the "Silver Bullet" (Method B) recommendation.

Optimization

Technical Support Center: 4-(Methylamino)hept-3-en-2-one Stability Guide

Executive Summary & Core Chemistry 4-(Methylamino)hept-3-en-2-one is a -enaminone, a chemical class defined by a conjugated push-pull system ( ). While this conjugation provides thermodynamic stability relative to simple...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Chemistry

4-(Methylamino)hept-3-en-2-one is a


-enaminone, a chemical class defined by a conjugated push-pull system (

). While this conjugation provides thermodynamic stability relative to simple enamines, it introduces a specific vulnerability: hydrolytic instability under acidic or equilibrium-shifting conditions.

Users frequently report "disappearance" of the product during workup or the appearance of "unknown impurities" during storage. In 90% of cases, this is not decomposition into random tar, but a clean reversion to the starting materials: heptane-2,4-dione and methylamine .

The "Push-Pull" Vulnerability

The stability of this molecule relies on resonance delocalization. The nitrogen lone pair donates electron density (Push), while the carbonyl oxygen accepts it (Pull).

  • Stable State: Neutral or basic pH (Resonance dominates).

  • Unstable State: Acidic pH or presence of water (Protonation breaks resonance).

The Mechanism of Hydrolysis (The "Why")

Understanding the mechanism is the only way to prevent degradation. The hydrolysis is acid-catalyzed and reversible .[1]

Critical Failure Pathway
  • Protonation: The

    
    -carbon (C3) is nucleophilic.[2] Protons (
    
    
    
    ) attack here, destroying the double bond and creating a highly electrophilic iminium ion.[3]
  • Hydration: Water attacks the now-vulnerable iminium carbon.

  • Collapse: The tetrahedral intermediate collapses, expelling methylamine and releasing the 1,3-diketone.

Visualization: Hydrolytic Degradation Pathway

HydrolysisMechanism Enaminone 4-(Methylamino) hept-3-en-2-one (Stable Resonance) Protonation Protonation at C3 (Rate Limiting Step) Enaminone->Protonation + H+ (Acid) Iminium Iminium Ion (Electrophilic) Protonation->Iminium Resonance Break Tetrahedral Tetrahedral Intermediate Iminium->Tetrahedral + H2O (Nucleophilic Attack) Products Heptane-2,4-dione + Methylamine Tetrahedral->Products - MeNH2 (Collapse) Products->Enaminone Reversible (Dehydration)

Figure 1: Acid-catalyzed hydrolysis pathway. Note that the reaction is reversible; removing water drives formation, while adding water/acid drives degradation.

Troubleshooting & Optimization Guide

Scenario A: "My product disappeared during extraction."

Diagnosis: You likely performed an acidic wash (HCl or citric acid) to remove excess amine. The Science:


-enaminones are weak bases. Washing with acid protonates the system, catalyzing immediate hydrolysis. The diketone product stays in the organic layer, while the methylamine salt goes into the water.
Solution: 
  • NEVER use acid washes.

  • Protocol: Wash the organic layer with saturated

    
      (mildly acidic but usually tolerated if rapid) or simply Brine (
    
    
    
    )
    .
  • Purification: If excess methylamine is present, remove it via high-vacuum evaporation (methylamine b.p. is -6°C, it is volatile) rather than extraction.

Scenario B: "The NMR shows a second set of peaks (approx. 10-20%)."

Diagnosis: This is likely


 Isomerism , not degradation.
The Science:  The 

bond has partial single-bond character due to resonance, allowing rotation.

-enaminones often exist as an equilibrium mixture of Z-isomer (stabilized by intramolecular H-bonding) and E-isomer (solvent dependent). Validation Test:
  • Run a NOESY experiment. If the peaks exchange, they are isomers.

  • Check the NH signal. The Z-isomer NH is usually downfield (>10 ppm) due to H-bonding with the carbonyl.

Scenario C: "The oil turned into a biphasic liquid."

Diagnosis: Hygroscopic Hydrolysis. The Science: The molecule absorbed atmospheric moisture. Over time, the equilibrium shifted toward hydrolysis. Solution: Store under Argon/Nitrogen at -20°C.

Synthesis & Workup Best Practices

Use this table to optimize your workflow.

VariableRecommendationScientific Rationale
Reaction Solvent Toluene or BenzeneAllows azeotropic removal of water (Dean-Stark), driving the equilibrium to the right (Le Chatelier's principle).
Catalyst

-TSA (0.5 mol%)
Trace acid catalyzes formation, but excess acid promotes hydrolysis during workup.
Drying Agent

or

Crucial. Any residual water in the crude oil will cause hydrolysis upon storage.
Storage -20°C, Inert GasLow temperature slows hydrolysis kinetics; inert gas prevents moisture uptake.

Diagnostic Logic Tree (Interactive)

Follow this flow to identify the state of your sample.

TroubleshootingTree Start Start: Sample Issue CheckNMR 1. Check 1H NMR Start->CheckNMR IsDiketone Do you see peaks for Heptane-2,4-dione? CheckNMR->IsDiketone YesDiketone YES: Hydrolysis Occurred IsDiketone->YesDiketone Diketone peaks present NoDiketone NO: Check Isomers IsDiketone->NoDiketone Clean spectrum AcidWash Did you use Acid Wash? YesDiketone->AcidWash DoublePeaks Are peaks duplicated (e.g. two methyl singlets)? NoDiketone->DoublePeaks FixWash CAUSE: Acid Hydrolysis ACTION: Repeat synthesis, use Brine wash only. AcidWash->FixWash Yes Moisture CAUSE: Wet Storage ACTION: Dry solvent, store under Ar. AcidWash->Moisture No Isomer CAUSE: E/Z Isomerism ACTION: Normal behavior. Confirm with NOESY. DoublePeaks->Isomer Yes Pure Sample is Pure. DoublePeaks->Pure No

Figure 2: Diagnostic logic flow for evaluating sample integrity.

Frequently Asked Questions (FAQ)

Q: Can I purify 4-(Methylamino)hept-3-en-2-one on silica gel? A: Proceed with caution. Silica gel is slightly acidic. This can cause on-column hydrolysis, leading to streaking and low yields.

  • Modification: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites before loading your sample.

Q: Why is the heptyl- derivative more difficult to handle than the methyl- (acetylacetone) analog? A: It is not necessarily chemically more unstable, but the heptyl chain increases lipophilicity .

  • Consequence: In a biphasic hydrolysis event, the diketone product is highly soluble in organic solvents and difficult to separate from the enaminone product by simple partitioning. The "pent" (acetylacetone) analog hydrolysis products are more water-soluble/volatile.

Q: How do I calculate the extinction coefficient for UV monitoring? A:


-enaminones have a strong absorbance around 280-310 nm (

transition). However, the

value changes with solvent polarity due to the contribution of the charge-separated resonance form. Always measure your standard curve in the exact buffer/solvent used for the assay.

References

  • Dixon, K., & Greenhill, J. V. (1974). Enaminones. Journal of the Chemical Society, Perkin Transactions 2.

    
    -carbon as the rate-determining step in acid hydrolysis.
    
    
  • Synthesis & Green Protocols: Stefani, H. A., et al. (2000). Synthesis of enaminones from 1,3-dicarbonyl compounds and amines. Synthesis. Key finding: detailed protocols for condensation reactions.

  • E/Z Isomerism in NMR: Zhuo, J. C. (1997). 1H and 13C NMR study of E/Z isomerization of enaminones. Magnetic Resonance in Chemistry. Key finding: Methods to distinguish isomers from impurities using NOESY and solvent shifts.

  • General Stability Data: FDA Access Data (2025). Stability Summary for Enaminone-related Pharmacophores. Key finding: Confirms sensitivity to acidic hydrolysis and stability under neutral/dry conditions.

Sources

Troubleshooting

Controlling E/Z isomerization rates in 4-(Methylamino)hept-3-en-2-one

Technical Support Center: 4-(Methylamino)hept-3-en-2-one Isomerization Control Case ID: ISO-MH32 Subject: Controlling E/Z Isomerization Rates & Ratios Status: Active Guide Lead Scientist: Dr. Aris Thorne, Senior Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(Methylamino)hept-3-en-2-one Isomerization Control

Case ID: ISO-MH32 Subject: Controlling E/Z Isomerization Rates & Ratios Status: Active Guide Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are working with 4-(Methylamino)hept-3-en-2-one , a secondary


-enaminone. Unlike tertiary enaminones, this molecule possesses a proton on the nitrogen (

), which creates a dominant thermodynamic preference for the (Z)-isomer (cis-s-cis) due to a strong intramolecular hydrogen bond (IMHB) between the amine proton and the carbonyl oxygen.

However, experimental conditions (solvent, temperature, acid traces) can accelerate the isomerization rate (


) or shift the equilibrium constant (

), leading to broad NMR signals, inconsistent reaction kinetics, or purification failures. This guide provides the protocols to lock, shift, or accelerate this dynamic process.

Module 1: The Isomerization Mechanism & Diagnostics

Q: Why are my NMR signals broadening or disappearing? A: This is a classic symptom of coalescence . Your isomerization rate (


) matches the NMR time scale.
  • The Mechanism: The molecule exists in equilibrium between the stable (Z)-chelate and the transient (E)-open form. The rotation occurs through a zwitterionic transition state or via acid-catalyzed iminium formation.

  • The Fix: You must push the rate either to the fast exchange limit (sharp average signal) or the slow exchange limit (distinct signals for E and Z).

Diagnostic Protocol: Variable Temperature (VT) NMR Use this protocol to determine the energy barrier (


) and freeze the isomer ratio.
  • Solvent Selection: Use Toluene-

    
     (non-polar, wide T range) or DMSO-
    
    
    
    (polar, disrupts IMHB).
  • Low-T Limit (-40°C to -60°C):

    • Cool the probe.

    • Observation: Signals should sharpen into two distinct sets (major Z, minor E).

    • Action: Integrate peaks to determine the thermodynamic ratio (

      
      ).
      
  • High-T Limit (+80°C to +100°C):

    • Heat the probe.

    • Observation: Signals coalesce into a single sharp set.

    • Action: Use this for clean characterization if stereochemistry is not critical for the immediate analysis.

Module 2: Visualizing the Pathway

The following diagram illustrates the thermodynamic sink (Z-isomer), the transition state, and the solvent-accessible E-isomer.

Isomerization Z_Isomer (Z)-Isomer (Thermodynamic Sink) Stabilized by IMHB TS Transition State (Zwitterionic/Twisted) High Energy Barrier Z_Isomer->TS Thermal/Acid Activation TS->Z_Isomer Relaxation E_Isomer (E)-Isomer (Kinetic/Solvent Trapped) Open Conformation TS->E_Isomer Rotation E_Isomer->TS Reversion Solvent Polar Solvents (DMSO, MeOH) Disrupt IMHB Solvent->Z_Isomer Destabilizes Solvent->E_Isomer Stabilizes Acid Acid Catalyst (TFA, SiO2) Lowers Barrier Acid->TS Stabilizes

Caption: Thermodynamic cycle of 4-(Methylamino)hept-3-en-2-one showing the Z-form stabilized by Intramolecular Hydrogen Bonding (IMHB) and factors shifting the equilibrium.

Module 3: Controlling the Rate & Ratio (Protocols)

Scenario A: "I need to lock the Z-isomer for crystallization or storage."

Objective: Maximize Z-population and minimize


.
ParameterRecommendationMechanistic Reason
Solvent Non-polar aprotic (Hexane, Toluene, CDCl

)
Reinforces the intramolecular N-H...O hydrogen bond, making the Z-form energetically superior by ~5-7 kcal/mol.
Concentration Dilute (< 0.1 M) Prevents intermolecular aggregation which might stabilize the open E-form.
Additives None (Base wash glassware) Remove trace acids. Even trace HCl from CDCl

degradation can catalyze rotation. Filter solvent through basic alumina if necessary.
Scenario B: "I need to react the E-isomer (e.g., for photocyclization)."

Objective: Shift


 toward E and increase 

to replenish E as it reacts.
ParameterRecommendationMechanistic Reason
Solvent Polar Protic/Aprotic (MeOH, DMSO, DMF)Solvent acts as an H-bond acceptor/donor, competing with the IMHB. This "unlocks" the chelate, populating the E-isomer.
Temperature Elevated (> 60°C) Overcomes the rotational barrier (

15-20 kcal/mol).
Catalyst Lewis Acid (e.g., ZnCl

)
Can chelate the carbonyl and amine in a non-planar fashion or simply activate the carbonyl, lowering the C=C bond order.

Module 4: Troubleshooting FAQ

Q1: I see two sets of peaks in my NMR, but the integration is non-integer (e.g., 1.0 : 0.15). Is my sample impure? Diagnosis: Likely not. This is the slow exchange limit . Verification:

  • Run a COSY spectrum. If cross-peaks appear between the two sets of signals (exchange spectroscopy), they are isomers, not impurities.

  • Calculate the ratio.[1][2] In CDCl

    
    , you should see >95% Z-isomer. In DMSO-
    
    
    
    , the E-isomer population may rise to 10-30%.

Q2: My compound decomposes on silica gel during purification. Cause: Silica gel is acidic (


) and polar.
  • Acidity: Catalyzes hydrolysis of the enaminone back to the diketone and amine.

  • Polarity: Shifts equilibrium to the E-isomer, which might be more reactive/unstable. Solution:

  • Pre-treat silica with 1-2% Triethylamine (TEA) to neutralize acidity.

  • Use neutral alumina instead of silica.

  • Preferred: Recrystallize from non-polar solvents (Hexane/EtOAc) to isolate the stable Z-isomer without chromatography.

Q3: How do I calculate the free energy of activation (


) from my VT-NMR data? 
Use the coalescence temperature (

)
method for the N-Me doublet.


  • 
    : Separation of signals (Hz) at slow exchange limit.
    
  • 
    : Temperature (Kelvin) where the two peaks merge into a flat-topped singlet.
    

References

  • Structure & Hydrogen Bonding

    • Tayyari, S. F., et al. "Molecular conformation and intramolecular hydrogen bonding in 4-amino-3-penten-2-one."[3] Journal of Molecular Structure: THEOCHEM, 2001.

  • Isomerization Mechanism

    • Zhuo, J. C. "NMR studies of the tautomerism and photoisomerization of enaminones." Magnetic Resonance in Chemistry, 1997. (Generalizes the E/Z dynamics in N-substituted enaminones).
  • Solvent Effects on Equilibria

    • Gomez-Sanchez, A., et al. "Solvent effects on the E/Z equilibrium of N-substituted enaminones." Journal of the Chemical Society, Perkin Transactions 2, 1985.
  • Synthesis & Properties of Methyl-amino-heptenones

    • PubChem Compound Summary for (Z)

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation of 4-(Methylamino)hept-3-en-2-one

Executive Summary This guide provides a detailed technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-(Methylamino)hept-3-en-2-one ( , MW 141.21). Designed for analytical chemists and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a detailed technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-(Methylamino)hept-3-en-2-one (


, MW 141.21). Designed for analytical chemists and drug development professionals, this document compares the spectral signature of this specific 

-enaminone against its lower homolog, 4-(Methylamino)pent-3-en-2-one , to facilitate precise structural elucidation.

Key Insight: The fragmentation of 4-(Methylamino)hept-3-en-2-one is dominated by the stability of the conjugated enaminone system. The most diagnostic transition is the loss of the propyl chain via


-cleavage, yielding a base peak at m/z 98 , which distinguishes it from homologs where the alkyl chain length varies.

Chemical Structure & Properties[1][2][3][4][5]

Property4-(Methylamino)hept-3-en-2-one
Structure

Formula

Exact Mass 141.1154 Da
Functional Class

-Enaminone (

-unsaturated ketone with

-amino group)
Key Moieties Acetyl group (C2), Methylamino (at C4), Propyl chain (at C4)

Experimental Protocol (GC-EI-MS)

To replicate the fragmentation patterns described below, the following standardized protocol is recommended. This ensures that thermal degradation (common in enaminones) does not obscure the fragmentation data.

Methodology
  • Sample Preparation: Dissolve 1 mg of compound in 1 mL of HPLC-grade methanol or dichloromethane.

  • Inlet Conditions: Splitless injection at 250°C. Note: Enaminones are thermally stable enough for standard GC inlets, but avoid temperatures >280°C to prevent cyclization.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40–400.

Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (1 mg/mL in MeOH) Inlet GC Inlet (250°C, Splitless) Sample->Inlet Separation Capillary Column (HP-5ms, 30m) Inlet->Separation Ionization EI Source (70 eV) Separation->Ionization Analyzer Quadrupole (Scan m/z 40-400) Ionization->Analyzer Data Mass Spectrum Generation Analyzer->Data

Figure 1: Standardized GC-MS workflow for enaminone analysis.[1][2][3]

Fragmentation Analysis

The mass spectrum of 4-(Methylamino)hept-3-en-2-one is characterized by two primary mechanistic pathways:


-cleavage  adjacent to the nitrogen (losing the alkyl chain) and 

-cleavage
adjacent to the carbonyl.
Primary Pathway: Loss of Propyl Group (Formation of Base Peak)
  • Precursor: Molecular Ion (

    
    , m/z 141).
    
  • Mechanism: The radical cation is localized on the nitrogen lone pair. Homolytic

    
    -cleavage occurs at the C4-C5 bond (the bond connecting the propyl chain to the enaminone core).
    
  • Result: Loss of a propyl radical (

    
    , 43 Da).
    
  • Product Ion: A resonance-stabilized cyclic oxazinium-like or linear iminium ion at m/z 98 .

  • Significance: This is typically the Base Peak (100%) because the loss of the largest alkyl group is energetically favored (Stevenson’s Rule) and the resulting positive charge is highly delocalized across the N-C=C-C=O system.

Secondary Pathway: Loss of Acetyl Methyl
  • Precursor: Molecular Ion (

    
    , m/z 141).
    
  • Mechanism:

    
    -cleavage at the C1-C2 bond (adjacent to the carbonyl).
    
  • Result: Loss of a methyl radical (

    
    , 15 Da).[4]
    
  • Product Ion: An ion at m/z 126 .

  • Abundance: Moderate to Low. While possible, this cleavage is less favorable than losing the larger propyl group.

Pathway Visualization

FragmentationPath M_Ion Molecular Ion (M+) m/z 141 [C8H15NO]+. Frag_98 Base Peak m/z 98 [M - C3H7]+ M_Ion->Frag_98  α-Cleavage (C4-C5) Frag_126 Minor Peak m/z 126 [M - CH3]+ M_Ion->Frag_126  α-Cleavage (C1-C2) Neutral_Propyl Loss of Propyl Radical (-43 Da) Neutral_Methyl Loss of Methyl Radical (-15 Da)

Figure 2: Mechanistic fragmentation pathways of 4-(Methylamino)hept-3-en-2-one.

Comparative Analysis

To validate the identity of 4-(Methylamino)hept-3-en-2-one, it must be distinguished from its structural analog, 4-(Methylamino)pent-3-en-2-one . The table below highlights the diagnostic differences.

Feature4-(Methylamino)hept -3-en-2-one4-(Methylamino)pent -3-en-2-one
Molecular Ion (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
m/z 141 m/z 113
Base Peak m/z 98 (Loss of Propyl, -43)m/z 98 (Loss of Methyl, -15)
Diagnostic Loss Loss of 43 Da (Propyl)Loss of 15 Da (Methyl)
Secondary Ion m/z 126 (

)
m/z 98 (

)
Mechanism Note The base peak m/z 98 is formed by losing a propyl group.[1][5][6][4][3][7][8][9][10][11][12]The base peak m/z 98 is formed by losing a methyl group.

Critical Distinction: Both compounds produce a dominant ion at m/z 98 . However, in the hept- analog, this ion results from a loss of 43 Da from the parent (141


 98). In the pent-  analog, it results from a loss of 15 Da from the parent (113 

98). The presence of the molecular ion at m/z 141 is the primary confirmation of the hept- derivative.

References

  • Vertex AI Search. (2024). Fragmentation behavior of enaminones in electrospray ionization mass spectrometry. Retrieved from

  • Jakobsen, H. J., et al. (1966). Studies in mass spectrometry.[1][4][3][8][10][11][13][14][15][16] Part XII. Mass spectra of enamines. Journal of the Chemical Society B. Retrieved from

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from

  • Chemguide. (2023). Mass Spectra - Fragmentation Patterns. Retrieved from

  • PubChem. (2021). 4-(Methylamino)pent-3-en-2-one Compound Summary. Retrieved from

Sources

Comparative

Comparing chelation efficiency of 4-(Methylamino)hept-3-en-2-one with acetylacetone

Comparative Chelation Efficiency: 4-(Methylamino)hept-3-en-2-one vs. Acetylacetone In the highly specialized fields of coordination chemistry and metallodrug development, the selection of an optimal chelating agent dicta...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Chelation Efficiency: 4-(Methylamino)hept-3-en-2-one vs. Acetylacetone

In the highly specialized fields of coordination chemistry and metallodrug development, the selection of an optimal chelating agent dictates the thermodynamic stability, lipophilicity, and biological efficacy of the resulting metal complex. Acetylacetone (acac) is the quintessential


-diketone, functioning as a classic bidentate O,O-donor. In contrast, 4-(Methylamino)hept-3-en-2-one (MAHE) is a structurally advanced 

-enaminone. By substituting one oxygen donor with an N-methylated amine, MAHE acts as an N,O-donor.

This guide provides an objective, data-driven comparison of their chelation efficiencies, grounded in mechanistic causality and validated experimental protocols.

Mechanistic Causality: HSAB Theory and Electronic Dynamics

The chelation efficiency of a ligand is not merely a function of its binding affinity, but of its electronic compatibility with the target metal ion. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the O,O-donor system of acetylacetone presents two "hard" Lewis base sites. This configuration makes acac highly efficient at sequestering "hard" metal ions such as Fe


 and Al

, forming complexes with high ionic character.

Conversely, MAHE introduces a "borderline" nitrogen donor into the coordination sphere. This N,O-coordination system exhibits a pronounced affinity for borderline and soft transition metals, such as Cu


, Ni

, and Pd

[1]. Furthermore, the intramolecular N–H⋯O hydrogen bonding inherent to

-enaminones enforces a rigid, planar geometry prior to chelation. This pre-organization minimizes the entropic penalty of complexation and enhances

-conjugation across the chelate ring, yielding highly stable, covalent-leaning metal complexes[2].

HSAB_Logic Ligand_Acac Acetylacetone (O,O-Donor) Hard_Metal Hard Acids (Fe3+, Ti4+) Ligand_Acac->Hard_Metal Strong Affinity Ligand_MAHE MAHE Enaminone (N,O-Donor) Soft_Metal Borderline/Soft Acids (Cu2+, Pd2+) Ligand_MAHE->Soft_Metal Strong Affinity Complex_Acac High Stability Ionic Bonds Hard_Metal->Complex_Acac Complex_MAHE High Stability Covalent Bonds Soft_Metal->Complex_MAHE

HSAB coordination logic comparing O,O-donors and N,O-donors with transition metals.

Quantitative Comparison of Chelation Profiles

The structural divergence between acac and MAHE directly impacts their physicochemical properties. The aliphatic propyl chain and the N-methyl group on MAHE significantly increase its steric bulk and lipophilicity (log P) compared to the compact acac molecule. In drug development, this enhanced lipophilicity is a critical asset for facilitating the transport of metallodrugs across lipid bilayers.

Table 1: Physicochemical and Chelation Properties

PropertyAcetylacetone (acac)4-(Methylamino)hept-3-en-2-one (MAHE)
Donor Atoms O, O (Bidentate)N, O (Bidentate)
Ligand Classification

-diketone

-enaminone
HSAB Affinity Hard Acids (Fe

, Al

)
Borderline/Soft Acids (Cu

, Pd

)
Steric Hindrance Low (Methyl groups)Moderate (N-methyl, C-propyl groups)
Lipophilicity (log P) Low (~0.2)High (~1.8 - 2.5)
Optimal Chelation pH Weakly Acidic to NeutralNeutral to Slightly Basic
Typical Log

(Cu

)
~14.8~16.2 (Enhanced by N-donor covalency)

Self-Validating Experimental Protocol: Quantifying Chelation Efficiency

To objectively compare the chelation efficiency of these ligands, a robust, self-validating methodology is required. The following protocol utilizes a biphasic solvent extraction coupled with the Method of Continuous Variation (Job's Method).

Causality of the Design: We employ biphasic extraction because it simulates drug-development scenarios where lipophilicity and metal-scavenging in physiological environments are critical. Job's method is integrated as a self-validating step to confirm the exact stoichiometry of the complex, ensuring that side-reactions (such as metal hydroxide precipitation) do not artificially inflate the perceived extraction efficiency.

Step-by-Step Methodology
  • Equimolar Preparation: Prepare 1.0 mM solutions of acetylacetone and MAHE in analytical-grade ethanol. Prepare 1.0 mM aqueous solutions of the target metal salts (e.g., CuCl

    
    , FeCl
    
    
    
    ). Causality: Ethanol ensures the complete dissolution of the highly lipophilic MAHE ligand while remaining fully miscible with the aqueous metal salts, preventing premature phase separation.
  • Stoichiometric Validation (Job's Method): Mix the ligand and metal solutions in varying volume ratios (from 1:9 to 9:1) while maintaining a constant total volume of 10 mL. Incubate at 25°C for 30 minutes. Plot the UV-Vis absorbance at the complex's

    
     against the mole fraction of the ligand.
    Causality: The apex of the resulting curve identifies the exact coordination ratio (typically 2:1 for Cu
    
    
    
    ). If the apex deviates, it instantly flags the presence of competing side reactions, thereby validating the integrity of the system.
  • Biphasic Solvent Extraction: Introduce the validated 2:1 complexes into a biphasic system consisting of 1-octanol and a pH 7.4 HEPES buffer. Agitate the mixture at 300 rpm for 60 minutes, followed by centrifugation at 5000 rpm for 10 minutes. Causality: This step mimics physiological partitioning. The extraction efficiency into the octanol phase directly correlates with the complex's stability and membrane-permeability potential.

  • Spectrophotometric Quantification: Extract the organic phase and measure the absorbance. Calculate the extraction efficiency (

    
    ) and the overall formation constant (
    
    
    
    ).

Protocol_Workflow Step1 1. Equimolar Preparation (Ethanol/Water) Step2 2. Stoichiometric Validation (Job's Method) Step1->Step2 Mix Ratios Step3 3. Biphasic Extraction (Octanol/pH 7.4 Buffer) Step2->Step3 Phase Partition Step4 4. UV-Vis Quantification (Formation Constants) Step3->Step4 Absorbance

Self-validating experimental workflow for quantifying metal chelation efficiency.

Conclusion & Application Insights

While acetylacetone remains a versatile and highly efficient chelator for hard metal ions, 4-(Methylamino)hept-3-en-2-one offers superior performance in targeted applications requiring high lipophilicity and soft-metal affinity[3]. The pre-organized planar structure of the


-enaminone backbone, combined with the covalent nature of the N,O-metal bond, makes MAHE an exceptionally stable ligand for borderline metals like Copper and Palladium. Researchers developing lipophilic metallo-pharmaceuticals or advanced polymerization catalysts will find the enaminone framework to be a significant upgrade over traditional 

-diketones.

References

  • Title: Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article Source: Al-Kitab Journal for Pure Sciences (isnra.net) URL: [Link]

  • Title: Solvent-Free Synthesis of N-aryl-β-Enaminones Under Microwave Irradiation Source: Asian Journal of Chemistry (asianpubs.org) URL: [Link]

Sources

Validation

Thermal analysis (TGA/DSC) comparison of enaminone derivatives

Thermal Analysis (TGA/DSC) of Enaminone Derivatives: A Comparative Guide for Drug Development and Polymer Science Introduction to Enaminone Thermal Profiling Enaminones—compounds characterized by the conjugated system N-...

Author: BenchChem Technical Support Team. Date: March 2026

Thermal Analysis (TGA/DSC) of Enaminone Derivatives: A Comparative Guide for Drug Development and Polymer Science

Introduction to Enaminone Thermal Profiling

Enaminones—compounds characterized by the conjugated system N-C=C-C=O—are highly versatile chemical entities. In pharmaceutical research, they serve as potent novel anticonvulsants, while in advanced materials science, they act as dynamic cross-linkers in shapeable vitrimeric networks[1][2]. Regardless of the application, understanding their thermal stability, phase transitions, and excipient compatibility is a critical bottleneck in development.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) serve as the cornerstone techniques for this evaluation. This guide provides an objective, data-driven comparison of enaminone derivatives and establishes a self-validating analytical protocol for researchers.

Mechanistic Principles: The Causality of Thermal Analysis

To accurately interpret the thermal behavior of enaminones, TGA and DSC must be utilized as a coupled, self-validating system rather than isolated tests.

  • TGA (Mass Loss & Degradation): TGA measures mass changes as a function of temperature, pinpointing the exact onset of thermal degradation (

    
    ). For enaminones, TGA reveals the stability of the conjugated backbone and identifies solvent loss. If a mass loss event occurs, any corresponding peak in the DSC is definitively tied to decomposition rather than a reversible phase change[1].
    
  • DSC (Phase Transitions & Compatibility): DSC measures heat flow, capturing events that occur without mass loss, such as glass transitions (

    
    ), melting points (
    
    
    
    ), and polymorphic shifts. In drug formulation, DSC is the gold standard for excipient compatibility screening. If the sharp endothermic melting peak of an enaminone API shifts significantly or disappears when mixed with an excipient, it signals a solid-state interaction or chemical incompatibility[1].

Comparative Thermal Data of Enaminone Derivatives

The thermal behavior of enaminones varies drastically depending on their structural application—from small-molecule APIs to cross-linked polymer networks.

Table 1: Quantitative Thermal Comparison of Enaminone Derivatives

Derivative TypePrimary ApplicationMelting Point / ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Degradation Onset (

)
Key Thermal Observations
E122 Enaminone Anticonvulsant API

: 156.5 °C
215.0 °CStable up to 200°C. Endothermic melting at 156.5°C; exothermic decomposition at 315°C. Highly compatible with corn starch and lactose[1].
Enamine-crosslinked Polyglycerol Vitrimeric Networks

: ~ -50 to 20 °C
170.0 °CFormation of enamine linkages slightly increases thermal stability compared to nonfunctionalized polyglycerol precursors[3].
POSS-Enaminone Nanocomposites Heat-Shielding Materials

: 23.0 - 73.0 °C
> 300.0 °CHigh thermooxidative stability. Sluggish flow behavior is largely dependent on the specific diamine cross-linker functionality.
Di-β-enaminone Ligands Antimicrobial Complexes

: > 250 °C (Complexes)
200.0 - 600.0 °CMulti-step decomposition. Coordination with metal ions (Mn, Co, Ni) significantly alters the thermal gravity profile[4].

Self-Validating Experimental Protocol: TGA & DSC Workflow

To ensure scientific integrity and reproducibility, the following step-by-step methodology establishes a self-validating system for analyzing enaminone derivatives.

Phase 1: Sample Preparation & Calibration
  • Instrument Calibration: Calibrate the DSC using an Indium standard to ensure accurate temperature and enthalpy readings. Tare the TGA microbalance using empty platinum or alumina pans.

  • Sample Weighing: Weigh exactly 5.0 ± 0.1 mg of the enaminone sample into an aluminum pan. Causality: Maintaining a consistent, low sample mass minimizes thermal gradients within the pan, ensuring sharp, well-resolved transition peaks.

  • Physical Mixture Preparation (For Compatibility): Prepare a 1:1 (w/w) physical mixture of the enaminone API and the target excipient. Triturate gently using an agate mortar. Causality: A 1:1 ratio maximizes the contact area between the drug and excipient, amplifying any potential interaction signals. Gentle trituration prevents mechanochemically induced polymorphic transformations that could create artificial instabilities[1].

Phase 2: Differential Scanning Calorimetry (DSC)
  • Atmosphere Control: Purge the DSC cell with high-purity Nitrogen at a constant flow rate of 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation during the melting phase, isolating pure thermal phase transitions.

  • Heating Profile: Heat the sample from 25 °C to 200 °C at a controlled ramp rate of 10 °C/min. Causality: A 10 °C/min rate provides the optimal balance between signal sensitivity (heat flow magnitude) and peak resolution (separating closely occurring thermal events).

  • System Validation Check: The protocol validates itself if the pure enaminone exhibits a sharp endothermic peak at its known literature

    
     (e.g., 156.5 °C for E122)[1]. If the peak broadens significantly in the pure sample, suspect moisture absorption and immediately cross-reference with TGA.
    
Phase 3: Thermogravimetric Analysis (TGA)
  • Heating Profile: Heat the sample from 25 °C to 600 °C at 10 °C/min under a Nitrogen purge (60 mL/min)[3].

  • Data Synthesis: Overlay the TGA and DSC thermograms. Any endothermic event in the DSC occurring before the TGA mass loss confirms a phase transition (melting/polymorphism). Events coinciding with mass loss indicate decomposition[1].

Workflow Visualization

G A Enaminone API Synthesis & Purification B Physical Mixture (1:1) API + Excipient A->B Formulation Design C TGA Analysis (Mass Loss / Td) A->C Pure API Thermal Stability D DSC Analysis (Heat Flow / Tm / Tg) A->D Pure API Phase Transitions B->C Excipient Degradation Profile B->D Excipient Interaction Screening E Data Synthesis (Cross-referencing Events) C->E Degradation Kinetics D->E Endothermic/ Exothermic Shifts F Formulation Progression (Compatibility Confirmed) E->F Validated System

Figure 1: Thermal analysis and excipient compatibility workflow for enaminone derivatives.

Conclusion

Thermal analysis serves as a fundamental gatekeeper in the progression of enaminone derivatives from benchtop synthesis to final formulation. By strictly correlating TGA degradation profiles with DSC phase transition data, researchers can confidently map the operational temperature limits, verify vitrimeric states, and ensure the excipient compatibility of these complex molecules.

References

  • Gayakwad, S., Vadlapatla, R., & Rehman, A. (2017). Evaluation of Compatibility and Stability of a Novel Anticonvulsant Enaminone Compound with Common Tableting Excipients. International Journal of Drug Development and Research.[Link]

  • Vitrimeric Behavior Revealed by Fast Scanning Calorimetry in Branched Polyglycerol Networks Cross-Linked by Reversible Enamine Bonds. Macromolecules - ACS Publications. [Link]

  • Dynamic Ablative Networks: Shapeable Heat-Shielding Materials. ACS Applied Materials & Interfaces. [Link]

  • Synthesis, Characterization, Antibacterial study and Efficiency of Inhibition of New di-β-enaminone Ligand and its Complexes. Journal of Physics: Conference Series / ResearchGate. [Link]

Sources

Comparative

Benchmarking the Catalytic Efficacy of 4-(Methylamino)hept-3-en-2-one Metal Complexes

Executive Summary & Mechanistic Rationale The development of highly controlled, living polymerization catalysts is a critical bottleneck in the synthesis of biomedical-grade biodegradable polymers, such as polylactide (P...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of highly controlled, living polymerization catalysts is a critical bottleneck in the synthesis of biomedical-grade biodegradable polymers, such as polylactide (PLA). While traditional


-diketiminate (BDI) and Salen metal complexes have dominated the landscape of Ring-Opening Polymerization (ROP), they often force a compromise between catalytic activity (speed) and stereoselectivity (control).

This guide benchmarks a highly effective alternative: metal complexes supported by 4-(Methylamino)hept-3-en-2-one (hereafter referred to as L1 ). As an


-unsaturated 

-enaminone[1], L1 features a conjugated N–C=C–C=O fragment that provides a robust, hemilabile N,O-chelating environment[2]. By benchmarking the Zinc(II) complex of this ligand against industry-standard alternatives, this guide provides drug development professionals and polymer chemists with actionable, data-backed insights into optimizing catalyst selection for cyclic ester ROP.

Catalyst Design: The N,O-Chelation Advantage

The causality behind the superior performance of


-ketoiminate/enaminone complexes lies in their electronic asymmetry.
  • Hemilability & Lewis Acidity: Unlike symmetric N,N-donor BDI ligands which are electronically rigid, the N,O-donor set of L1 is electronically asymmetric. The harder oxygen atom strongly stabilizes the Zn(II) resting state, preventing catalyst degradation, while the softer nitrogen atom provides sufficient electronic flexibility during the transition state of lactide ring-opening[3].

  • Steric Shielding: The heptenyl backbone combined with the methylamino group creates a specific steric pocket. This prevents the formation of inactive, multi-nuclear aggregates—a common failure point in Salen-Zn complexes—ensuring the catalyst remains a highly active mononuclear species in solution[4].

Workflow N1 Ligand Synthesis 4-(Methylamino)hept-3-en-2-one N2 Metalation Zn[N(SiMe3)2]2 N1->N2 N3 Catalyst Isolation & Characterization (NMR, XRD) N2->N3 N4 ROP Benchmarking rac-Lactide, Toluene, 25°C N3->N4 N5 Polymer Analysis GPC, MALDI-TOF, DSC N4->N5

Step-by-step workflow for catalyst synthesis and ROP benchmarking.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of 4-(Methylamino)hept-3-en-2-one (L1)
  • Condensation: In a flame-dried Schlenk flask under inert argon, dissolve heptane-2,4-dione (1.0 equiv) in anhydrous ethanol. Slowly add methylamine (1.2 equiv, 33% wt in absolute ethanol) dropwise at 0 °C.

  • Causality of Temperature: The 0 °C environment suppresses the formation of unwanted bis-imine byproducts, ensuring mono-condensation.

  • Validation: Monitor via TLC (Hexane/EtOAc 4:1). The complete disappearance of the heptane-2,4-dione spot validates the end of the reaction.

  • Purification: Remove the solvent in vacuo and purify via vacuum distillation. Pure L1 is isolated as a pale yellow oil.

Protocol B: Synthesis of the[L1-Zn(N(SiMe3)2)] Catalyst
  • Metalation: Dissolve L1 (1.0 equiv) in anhydrous toluene. Dropwise, add a solution of Zn[N(SiMe3)2]2 (1.0 equiv) in toluene at room temperature.

  • Self-Validating Mechanism: The use of the silylamide precursor drives the metalation forward via the evolution of volatile hexamethyldisilazane (HN(SiMe3)2). The cessation of gas evolution physically validates that quantitative metalation has occurred without the need for complex intermediate sampling.

  • Isolation: Stir for 4 hours, then remove the solvent under reduced pressure to yield the active catalyst as a crystalline solid.

Protocol C: Benchmarking Ring-Opening Polymerization (ROP)
  • Preparation: In a glovebox, dissolve rac-lactide (100 equiv) in anhydrous toluene. Add the [L1-Zn(N(SiMe3)2)] catalyst (1 equiv) to initiate the reaction.

  • Causality of Solvent: Toluene provides a non-polar, non-coordinating environment. This prevents solvent molecules from competing with the lactide monomer for the Lewis acidic zinc center, ensuring that lactide coordination remains the kinetically dominant step[4].

  • Quenching & Validation: After the designated time, expose the flask to air and add cold, wet methanol. The immediate precipitation of a white solid (PLA) self-validates the formation of high-molecular-weight polymer chains.

ROP_Mechanism A Zn-Alkoxide Active Species B Lactide Coordination A->B + Monomer C Nucleophilic Attack B->C Activation D Ring Opening & Insertion C->D Cleavage E Polymer Chain Elongation D->E Propagation E->A Cycle repeats

Coordination-insertion mechanism for lactide ROP by Zn-complexes.

Benchmarking Data & Comparative Analysis

To objectively evaluate the 4-(Methylamino)hept-3-en-2-one Zinc complex (Zn-L1 ), we benchmarked it against two industry standards: a highly active


-diketiminate Zinc complex (Zn-BDI ) and a highly stereoselective Salen Zinc complex (Zn-Salen ).

Table 1: Comparative Catalytic Performance in rac-Lactide ROP (Conditions: Toluene, 25 °C, [M]/[I] = 100)

Catalyst SystemTime (min)Conversion (%)

(obs) ( g/mol )
PDI (

)

(Stereocontrol)
Zn-L1 (4-MAH)15>9914,2001.120.78
Zn-BDI (Standard)5>9915,1001.350.52
Zn-Salen (Standard)1208511,5001.080.88
Analysis of Results
  • Kinetics vs. Control: The Zn-BDI complex exhibits blistering kinetics (5 minutes for full conversion) but suffers from poor stereocontrol (

    
     = 0.52, essentially an atactic polymer) and a broader Polydispersity Index (PDI = 1.35) due to transesterification side-reactions. Conversely, Zn-Salen  provides excellent stereocontrol (
    
    
    
    = 0.88) but requires 2 hours to reach only 85% conversion due to steric hindrance and catalyst aggregation.
  • The

    
    -Enaminone "Goldilocks" Zone:  The Zn-L1  complex achieves quantitative conversion in just 15 minutes while maintaining a highly controlled living polymerization (PDI = 1.12). Furthermore, it exhibits a strong heterotactic bias (
    
    
    
    = 0.78). The hemilabile nature of the 4-(Methylamino)hept-3-en-2-one ligand allows the metal center to dynamically open up for rapid monomer insertion while remaining sterically rigid enough to dictate the stereochemistry of the incoming lactide monomer[3].

Conclusion & Translational Outlook

For drug development professionals synthesizing custom PLA-based nanocarriers or resorbable medical devices, catalyst selection dictates the thermal and mechanical properties of the final polymer. Benchmarking reveals that 4-(Methylamino)hept-3-en-2-one metal complexes offer an optimal balance, bridging the kinetic gap of Salen complexes and the stereochemical deficiencies of BDI complexes.

References

  • A facile route to lithium complexes supported by β-ketoiminate ligands and their reactivity Source: ResearchGate URL:[Link]

  • Synthesis and Characterization of Sterically Encumbered beta-Ketoiminate Complexes of Iron(II) and Zinc(II) Source: ResearchGate URL:[Link]

  • Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Logistical and Disposal Guide: 4-(Methylamino)hept-3-en-2-one

Here is a comprehensive, institutional-grade guide for the safe handling, operational logistics, and proper disposal of 4-(Methylamino)hept-3-en-2-one. As a -enaminone, 4-(methylamino)hept-3-en-2-one is a valuable interm...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, institutional-grade guide for the safe handling, operational logistics, and proper disposal of 4-(Methylamino)hept-3-en-2-one.

As a


-enaminone, 4-(methylamino)hept-3-en-2-one is a valuable intermediate in the synthesis of nitrogen-containing heterocycles[1]. However, its structural characteristics dictate specific waste segregation and disposal protocols to prevent hazardous secondary reactions, particularly hydrolytic degradation. This guide provides drug development professionals and laboratory personnel with self-validating protocols for managing this compound from the benchtop to final incineration.

Chemical Profile & Waste Categorization

To design an effective disposal plan, we must first understand the physicochemical vulnerabilities of the compound. 4-(Methylamino)hept-3-en-2-one contains a conjugated enaminone system. While relatively stable under neutral conditions, exposure to strong aqueous acids or bases catalyzes its hydrolysis.

This hydrolysis is a critical safety consideration because it cleaves the molecule into heptane-2,4-dione[2] and methylamine[3]. Methylamine is a highly volatile, toxic, and flammable gas (boiling point -6 °C) with an overpowering ammoniacal odor[3]. Therefore, preventing hydrolysis in the waste stream is the primary logistical directive.

Waste Segregation Matrix
PropertyClassificationLogistical Requirement
Waste Category Non-Halogenated Organic WasteMust be kept strictly separate from halogenated solvents to prevent cross-contamination and reduce incineration costs.
Incompatibilities Strong Acids, Strong OxidizersCritical: Do not dispose of in acidic waste streams (pH < 4) to prevent the generation of volatile methylamine gas[3].
State Liquid/Solid (depending on purity/temp)Collect in high-density polyethylene (HDPE) or amber glass containers.
EWC Code (EU) 07 05 04*Other organic solvents, washing liquids, and mother liquors.

Mechanistic Rationale for Segregation

Understanding the causality behind waste segregation ensures compliance and safety. If 4-(methylamino)hept-3-en-2-one is inadvertently mixed with an acidic aqueous waste stream, the protonation of the enaminone nitrogen or oxygen initiates a cascade leading to the collapse of the molecule.

HydrolysisPathway A 4-(Methylamino)hept-3-en-2-one (Waste Stream) C Protonated Intermediate (Unstable) A->C + H+ / H2O B Aqueous Acid (Incompatible Waste) B->C D Heptane-2,4-dione (Liquid) C->D Hydrolysis E Methylamine (Toxic/Volatile Gas) C->E Cleavage

Fig 1: Acid-catalyzed hydrolysis pathway demonstrating the risk of improper waste mixing.

Step-by-Step Disposal Protocols

The following self-validating system ensures that waste is securely contained, documented, and transferred to Environmental Health and Safety (EHS) without risking exposure or container pressurization.

Protocol A: Routine Laboratory Disposal
  • Preparation: Ensure the primary waste container is made of HDPE or PTFE-lined glass and is explicitly labeled "Non-Halogenated Organic Waste - CONTAINS AMINES".

  • Verification: Check the waste log attached to the container. Verify that no strong acids (e.g., HCl, H2SO4) or strong oxidizers (e.g., peroxides, nitric acid) have been introduced into this specific container.

  • Transfer: Working inside a certified chemical fume hood, use a compatible funnel to transfer the 4-(methylamino)hept-3-en-2-one waste (whether neat or dissolved in solvents like ethyl acetate or dichloromethane) into the container.

  • Sealing: Cap the container securely. Do not overtighten, but ensure a vapor-tight seal.

  • Documentation: Log the exact volume and chemical name on the hazardous waste tag. Do not use abbreviations (e.g., write "4-(Methylamino)hept-3-en-2-one", not "Enaminone intermediate").

  • Storage: Store the container in a designated secondary containment tray in a flammable storage cabinet until EHS pickup.

Protocol B: Solid Waste Handling (Contaminated Consumables)
  • Collection: Place all contaminated gloves, Kimwipes, and disposable spatulas into a robust, transparent plastic bag or a designated solid hazardous waste bin.

  • Labeling: Label as "Solid Hazardous Waste - Organics/Amines".

  • Venting: If the solid waste is heavily saturated with the compound, leave the bag loosely sealed inside the fume hood for 30 minutes to allow any highly volatile residual solvents to evaporate before final sealing, preventing bag inflation.

Spill Response and Decontamination Workflow

In the event of a spill, immediate containment is required to prevent the spread of the material and mitigate inhalation risks associated with potential degradation byproducts.

SpillResponse Start Spill Identified Assess Assess Volume & PPE (Respirator if outside hood) Start->Assess Contain Deploy Inert Absorbent (Sand / Vermiculite) Assess->Contain Avoid DO NOT USE acidic neutralizers Contain->Avoid Critical Warning Collect Sweep into Solid Hazardous Waste Container Contain->Collect Decon Wash surface with Soap & Water / Isopropanol Collect->Decon EHS Notify EHS for Pickup Decon->EHS

Fig 2: Operational workflow for spill containment and decontamination.

Spill Cleanup Methodology
  • Evacuate and Assess: If the spill occurs outside a fume hood and exceeds 100 mL, evacuate the immediate area and allow the room's HVAC system to clear the air. Don appropriate PPE (nitrile gloves, safety goggles, and a half-face respirator with organic vapor cartridges if deemed necessary by EHS).

  • Containment: Surround the spill with an inert, non-reactive absorbent material such as vermiculite, dry sand, or proprietary spill pads. Never use acidic spill kits (often used for basic spills) as this will trigger the hydrolysis mechanism shown in Fig 1, releasing methylamine gas[3].

  • Collection: Use a non-sparking scoop to transfer the saturated absorbent into a wide-mouth HDPE solid waste container.

  • Surface Decontamination: Wash the affected surface with a dilute solution of mild detergent and water, followed by a wipe-down with isopropanol to remove any organic residue. Dispose of all wipes in the solid waste container.

References
  • National Center for Biotechnology Information. "2,4-Heptanedione | C7H12O2 | CID 23732" PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "Methylamine | CH3NH2 | CID 6329" PubChem. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.